Miraculin (1-20)
Description
The exact mass of the compound Miraculin (1-20) (H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH) is 2111.0494758 g/mol and the complexity rating of the compound is 4720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Miraculin (1-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Miraculin (1-20) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H146N26O34/c1-12-41(8)67(111-77(137)52(34-65(128)129)103-76(136)50(29-39(4)5)104-82(142)66(40(6)7)110-80(140)57-21-17-27-114(57)86(146)53(31-58(91)118)106-79(139)56-20-16-26-113(56)85(145)42(9)98-78(138)55(37-115)108-70(130)45(90)30-63(124)125)83(143)105-51(33-64(126)127)71(131)96-35-60(120)99-48(22-23-62(122)123)73(133)100-46(18-13-14-24-89)72(132)102-49(28-38(2)3)75(135)101-47(19-15-25-95-88(93)94)74(134)112-68(43(10)116)81(141)97-36-61(121)109-69(44(11)117)84(144)107-54(87(147)148)32-59(92)119/h38-57,66-69,115-117H,12-37,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H,96,131)(H,97,141)(H,98,138)(H,99,120)(H,100,133)(H,101,135)(H,102,132)(H,103,136)(H,104,142)(H,105,143)(H,106,139)(H,107,144)(H,108,130)(H,109,121)(H,110,140)(H,111,137)(H,112,134)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,147,148)(H4,93,94,95)/t41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,66-,67-,68-,69-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSVXUTPHCEOJ-WWEZIHIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H146N26O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2112.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of the Miraculin N-Terminal Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin (MCL) is a glycoprotein isolated from the berries of Richadella dulcifica, a plant native to West Africa. It possesses the unique ability to modify taste perception, specifically causing sour stimuli to be perceived as sweet.[1] While tasteless at neutral pH, Miraculin binds to the human sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors (GPCRs), and acts as a pH-dependent agonist.[2][3] This technical guide delves into the biological function of the N-terminal region of the mature Miraculin protein, a critical domain for its taste-modifying activity.
It is important to clarify the term "N-terminal fragment." The precursor of Miraculin contains a 29-amino acid N-terminal signal sequence that directs the protein for secretion and is subsequently cleaved.[4] The biological function of this cleaved signal peptide is transient and primarily for cellular trafficking. This guide, therefore, focuses on the N-terminal domain of the mature, 191-amino acid Miraculin protein and its pivotal role in taste modification.
Molecular Architecture of Mature Miraculin
Mature Miraculin is a homodimeric glycoprotein with a molecular weight of approximately 24.6 kDa for the monomer.[5] The two monomers are covalently linked by a disulfide bridge. Miraculin's taste-modifying activity is dependent on its dimeric or tetrameric form; the monomer is inactive.[6] The protein contains N-linked glycosylation sites, and these carbohydrate moieties are believed to play a role in its interaction with the sweet taste receptor.[5] Mutagenesis studies have identified two histidine residues, His29 and His60, as being crucial for its pH-dependent taste-modifying function, with His29 residing in the N-terminal region of the mature protein.[6][7]
Biological Function of the N-Terminal Domain
The N-terminal domain of the mature Miraculin protein is integral to its interaction with the human sweet taste receptor, hT1R2-hT1R3. At neutral pH, Miraculin binds to the receptor as an antagonist, having no sweet taste and even inhibiting the response to other sweeteners.[1][8] However, in an acidic environment (pH below 6.5), a conformational change is induced in the Miraculin dimer, causing it to function as an agonist of the sweet taste receptor, thereby eliciting a sweet sensation.[2][9]
The interaction is specifically mediated by the amino-terminal domain (ATD) of the hT1R2 subunit of the sweet taste receptor.[8][10] The protonation of key residues, likely including His29 in the N-terminal region of Miraculin, at acidic pH is thought to trigger the conformational shift that enables receptor activation.[6][9] This pH-dependent switch from antagonist to agonist is the molecular basis of Miraculin's unique taste-modifying property.
Quantitative Analysis of Miraculin Activity
The activity of Miraculin has been quantified in cell-based assays, providing insights into its potency and pH-dependence.
| Parameter | Value | Conditions | Reference |
| EC50 (Agonist Activity) | ~0.44 nM | pH 5.0, in hT1R2-hT1R3 expressing cells | [8] |
| IC50 (Antagonist Activity) | 0.35 nM | Against 3 µM Neoculin at pH 7.4 | [8] |
| IC50 (Antagonist Activity) | 0.56 nM | Against 1 mM Aspartame at pH 7.4 | [8] |
| IC50 (Antagonist Activity) | 0.58 nM | Against 3 mM Cyclamate at pH 7.4 | [8] |
| Optimal pH for Activity | 4.8 - 6.5 | hT1R2-hT1R3 expressing cells | [8] |
| Half-maximal Response pH | ~5.7 | hT1R2-hT1R3 expressing cells | [8] |
Signaling Pathway
The proposed mechanism of action for Miraculin involves a pH-dependent conformational change that switches its function from a sweet taste receptor antagonist to an agonist.
Caption: pH-dependent activation of the sweet taste receptor by Miraculin.
Experimental Protocols
Purification of Native Miraculin from Richadella dulcifica
This protocol is based on methods described in the literature for the extraction and purification of Miraculin.[1][11]
-
Extraction: Homogenize the pulp of Richadella dulcifica fruits in a 0.5 M NaCl solution. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Ammonium Sulfate Fractionation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the precipitate containing Miraculin by centrifugation.
-
Ion-Exchange Chromatography: Resuspend the precipitate in a low-salt buffer and load it onto a CM-Sepharose ion-exchange column. Elute the bound proteins with a linear salt gradient. Collect fractions and assay for taste-modifying activity.
-
Affinity Chromatography: Pool the active fractions and apply them to a Concanavalin A-Sepharose affinity column. This step specifically binds glycoproteins like Miraculin. Elute the bound Miraculin with a buffer containing a high concentration of a competing sugar, such as methyl-α-D-glucoside.
-
Purity Analysis: Assess the purity of the final sample by SDS-PAGE and reverse-phase HPLC.
Cell-Based Assay for Miraculin Activity using Calcium Imaging
This protocol allows for the quantitative evaluation of Miraculin's agonist and antagonist properties.[3][8]
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with plasmids encoding the human sweet taste receptor subunits (hT1R2 and hT1R3) and a promiscuous G-protein (e.g., Gα15).
-
Cell Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Miraculin Incubation (for agonist assay): Pre-incubate the cells with varying concentrations of purified Miraculin.
-
Stimulation:
-
Agonist Assay: After pre-incubation, wash the cells and stimulate them with an acidic buffer (e.g., pH 5.0).
-
Antagonist Assay: Incubate the cells with Miraculin at neutral pH (e.g., pH 7.4) and then stimulate with a known sweet compound (e.g., aspartame).
-
-
Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the cellular responses to determine EC50 (for agonist activity) or IC50 (for antagonist activity) values.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the pH-dependent agonist activity of Miraculin.
Caption: Workflow for cell-based agonist assay of Miraculin.
Conclusion
The N-terminal domain of the mature Miraculin protein is a key determinant of its remarkable taste-modifying properties. Its role in the pH-dependent switch from a sweet taste receptor antagonist to an agonist highlights a sophisticated molecular mechanism for taste perception. Further research, including high-resolution structural studies of the Miraculin-receptor complex at different pH values and more extensive site-directed mutagenesis of the N-terminal domain, will provide a more detailed understanding of this fascinating protein and could pave the way for novel applications in food science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nwnoggin.org [nwnoggin.org]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and isolation of Miraculin (1-20)
An In-depth Technical Guide to the Discovery and Isolation of Miraculin
This technical guide provides a comprehensive overview of the discovery, characterization, and isolation of Miraculin, a taste-modifying glycoprotein. It is intended for researchers, scientists, and drug development professionals interested in the unique properties and applications of this protein. The guide details the historical context, physicochemical properties, and the molecular mechanism of action, with a focus on established experimental protocols for its purification.
Introduction: Discovery and History
The remarkable taste-modifying properties of the berry from Synsepalum dulcificum (formerly Richadella dulcifica), known as miracle fruit, were first documented in the Western world by the French explorer Chevalier des Marchais during a 1725 expedition to West Africa[1]. For centuries, local populations had used the fruit to sweeten otherwise sour foods and beverages.
Systematic scientific investigation began in the mid-20th century. In 1968, two independent research groups, one led by Dr. Kenzo Kurihara and Dr. Lloyd Beidler in Japan and the USA, and another by Brouwer and colleagues in the Netherlands, successfully isolated the active principle[2][3][4]. Kurihara and Beidler identified the substance as a basic glycoprotein, while the Dutch team named it "miraculin"[1][2][3]. These initial studies established that miraculin itself is not sweet but binds to the taste buds, causing sour substances (acids) to be perceived as sweet[1][3]. The complete amino acid sequencing of miraculin was later accomplished in 1989, providing a detailed molecular understanding of the protein[5].
Physicochemical Properties of Miraculin
Miraculin is a glycoprotein with distinct characteristics that are crucial for its function and isolation. Early studies reported a molecular weight of approximately 44,000 Da[2][3]. However, more refined methods later determined the molecular weight of the single polypeptide chain to be closer to 28,000 Da[6][7][8]. The native form of miraculin is a homodimer[5].
The protein is composed of 191 amino acids and has a significant carbohydrate component, accounting for 13.9% of its total weight[6][7][9]. This sugar moiety is critical for its function and is composed of several monosaccharides. The stability of miraculin is pH-dependent; its taste-modifying activity is significantly reduced at pH values below 2.5 or above 12.0 but remains stable for extended periods at an acidic pH of around 3.7-4.0[2].
Table 1: Key Physicochemical Properties of Miraculin
| Property | Value | Reference |
| Molecular Weight (SDS-PAGE) | 28,000 Da | [6][7][8] |
| Polypeptide Composition | 191 amino acids | [9] |
| Carbohydrate Content | 13.9% (by weight) | [6][7] |
| Native Structure | Dimer, Tetramer | [1] |
| Optimal Stability | pH 3.7 - 4.0 at 4°C | [2] |
Table 2: Amino Acid Composition of Purified Miraculin
(Based on data from Theerasilp & Kurihara, 1988)
| Amino Acid | Moles per Mole of Protein |
| Aspartic Acid | 25 |
| Threonine | 14 |
| Serine | 11 |
| Glutamic Acid | 13 |
| Proline | 14 |
| Glycine | 14 |
| Alanine | 8 |
| Cysteine | 8 |
| Valine | 14 |
| Methionine | 1 |
| Isoleucine | 11 |
| Leucine | 13 |
| Tyrosine | 6 |
| Phenylalanine | 10 |
| Histidine | 5 |
| Lysine | 8 |
| Arginine | 6 |
| Tryptophan | Not determined |
Table 3: Sugar Composition of Purified Miraculin
(Based on data from Theerasilp & Kurihara, 1988)
| Sugar | Molar Ratio |
| Glucosamine | 3.03 |
| Mannose | 3.00 |
| Galactose | 0.69 |
| Xylose | 0.96 |
| Fucose | 2.12 |
Mechanism of Taste-Modifying Action
Miraculin's unique ability to make sour foods taste sweet is mediated by its interaction with the human sweet taste receptor, a G protein-coupled receptor composed of two subunits, T1R2 and T1R3. The mechanism is highly dependent on pH.
-
Binding at Neutral pH: At a neutral pH (around 6.7 and above), miraculin binds strongly to the T1R2-T1R3 receptor. In this state, it acts as a competitive antagonist, meaning it occupies the receptor but does not activate it, and can even block other sweeteners from binding.
-
Activation at Acidic pH: When a sour substance (an acid) is introduced, the local pH on the tongue drops. This acidic environment (optimally between pH 4.8 and 6.5) induces a conformational change in the miraculin protein that is already bound to the receptor. This change turns miraculin into a potent agonist, activating the T1R2-T1R3 receptor and triggering the downstream signaling cascade that results in the perception of a strong sweet taste.
This effect can persist for over an hour, until saliva gradually washes the miraculin off the tongue receptors.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. Miracle Fruit Page 2 DMC [quisqualis.com]
- 3. Taste-modifying protein from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mieraculin, the sweetness-inducing protein from miracle fruit [pubmed.ncbi.nlm.nih.gov]
- 5. nwnoggin.org [nwnoggin.org]
- 6. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. growables.org [growables.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of Synthetic Miraculin (1-20)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known and predicted physicochemical properties of the synthetic N-terminal 20-amino acid fragment of Miraculin. While specific experimental data for this peptide fragment is limited in peer-reviewed literature, this guide consolidates available information from commercial sources and outlines the standard experimental protocols required for its comprehensive characterization.
Introduction to Miraculin (1-20)
Miraculin is a taste-modifying glycoprotein originally extracted from the fruit of Synsepalum dulcificum.[1] The full protein, a homodimer, exhibits the unique property of making sour tastes seem sweet by binding to the hT1R2-hT1R3 sweet taste receptor in a pH-dependent manner.[2] The synthetic peptide Miraculin (1-20) represents the first 20 amino acids of the N-terminus of the mature protein.[3][4][5] The biological activity of this short, non-glycosylated fragment has not been established and is unlikely to replicate the complex taste-modifying function of the full dimeric glycoprotein. This guide focuses exclusively on its fundamental physicochemical characteristics.
Physicochemical Properties
Quantitative data for the synthetic Miraculin (1-20) peptide is available from commercial suppliers. These properties are crucial for handling, experimental design, and formulation development.
Table 1: Summary of Physicochemical Properties of Miraculin (1-20)
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH | [6] |
| Single-Letter Code | DSAPNPVLDIDGEKLRTGTN | [6] |
| Molecular Formula | C₈₈H₁₄₆N₂₆O₃₄ | [6] |
| Molecular Weight (Avg.) | 2112.24 g/mol | [6] |
| Theoretical Isoelectric Point (pI) | 3.96 | [6] |
| Grand Average of Hydropathicity (GRAVY) | -0.88 | [6] |
| Purity (by HPLC) | ≥95% (Typical) | [6] |
| Appearance | Lyophilized white powder | [6] |
| Counterion | Trifluoroacetic acid (TFA) salt | [6] |
| Extinction Coefficient | 0 M⁻¹cm⁻¹ (Contains no Trp, Tyr, or Cys) |[6] |
Note: The presence of TFA as a counterion from HPLC purification can affect the net peptide weight and enhance solubility in aqueous solutions.[6]
Standard Experimental Protocols
The characterization of a synthetic peptide like Miraculin (1-20) follows a standardized set of experimental procedures to confirm its identity, purity, and structural integrity.
Synthetic Miraculin (1-20) is typically produced via automated Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
-
Resin Preparation: The C-terminal amino acid (Asparagine) is attached to a solid support resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base (e.g., piperidine).
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/DIPEA) and coupled to the deprotected N-terminus.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (DSAPNPVLDIDGEKLRTGTN).
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers).
-
Precipitation & Lyophilization: The crude peptide is precipitated with cold ether, centrifuged, and lyophilized to yield a dry powder.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both purifying the crude peptide and assessing the purity of the final product.[7]
-
Purification (Preparative RP-HPLC):
-
Column: A C18 stationary phase column is used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Elution: The crude peptide is dissolved and injected onto the column. A linear gradient of increasing acetonitrile concentration is applied to elute the peptide based on its hydrophobicity.
-
Fraction Collection: Fractions are collected and analyzed for purity. Those containing the pure peptide are pooled and lyophilized.
-
-
Purity Assessment (Analytical RP-HPLC):
-
A similar setup to preparative HPLC is used but with a smaller column and lower flow rates.
-
The purified peptide is injected, and the resulting chromatogram is analyzed.
-
Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks detected (typically at 214 nm or 280 nm).[8]
-
Mass spectrometry (MS) is essential for confirming that the synthesized peptide has the correct molecular weight and amino acid sequence.[9][10]
-
Molecular Weight Confirmation (MALDI-TOF or ESI-MS):
-
Sequence Verification (Tandem MS, MS/MS):
-
The peptide ion is selected and fragmented within the mass spectrometer (e.g., via collision-induced dissociation).[7]
-
The resulting fragment ions (b- and y-ions) produce a spectrum that allows for the reconstruction and verification of the amino acid sequence.
-
Visualized Workflows
The following diagrams illustrate the logical flow of producing and characterizing a synthetic peptide like Miraculin (1-20).
Caption: Workflow for Synthetic Peptide Production and Quality Control.
Caption: Physicochemical Characterization Workflow for a Synthetic Peptide.
Signaling Pathways and Biological Activity
There is no published evidence to suggest that the synthetic Miraculin (1-20) fragment is biologically active. The taste-modifying activity of the native protein is a complex process involving the specific three-dimensional structure of the full-length dimer and its glycosylation patterns, which allows it to bind to the sweet taste receptor T1R2-T1R3 and act as a pH-dependent agonist.[2] A short, linear peptide fragment is not expected to retain this functionality. Therefore, no signaling pathway diagram for Miraculin (1-20) can be provided. Research into the biological effects of this and other Miraculin-derived peptides is an area for potential future investigation.[12]
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growables.org [growables.org]
- 6. Miraculin (1-20) peptide [novoprolabs.com]
- 7. polypeptide.com [polypeptide.com]
- 8. waters.com [waters.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. usp.org [usp.org]
- 12. tandfonline.com [tandfonline.com]
The pH-Dependent Pirouette: A Technical Guide to Miraculin's Taste-Modifying Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide dissects the molecular choreography of miraculin, the taste-modifying glycoprotein from Richadella dulcifica. Famously, miraculin transforms sour tastes into sweet perceptions. This phenomenon is not a mere masking of sourness but a sophisticated, pH-dependent activation of the human sweet taste receptor. This document elucidates the core mechanism of this remarkable protein, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events and workflows.
The Core Mechanism: A pH-Gated Switch for Sweetness
At its heart, miraculin's ability to modify taste perception is a tale of two conformations. The protein itself is not inherently sweet at neutral pH.[1] Instead, it acts as a potent, pH-sensitive modulator of the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits.[2][3]
-
At Neutral pH (Antagonist Role): In a neutral pH environment, such as that of saliva, miraculin binds to the T1R2-T1R3 receptor without activating it.[1][2] In this state, it functions as an antagonist, capable of inhibiting the receptor's activation by other sweet substances.[4][5] The binding is tenacious, allowing the protein to remain attached to the receptor for over an hour.[1]
-
At Acidic pH (Agonist Role): The introduction of an acid (protons, H+) into the oral cavity triggers a profound functional shift. At a pH below 6.5, miraculin undergoes a conformational change.[2][6] This altered shape turns miraculin into an agonist, effectively "flipping a switch" that activates the T1R2-T1R3 receptor.[1][5] This activation, in the presence of a sour stimulus, is what the brain perceives as a strong sweet taste.[2][3] The amino-terminal domain (ATD) of the hT1R2 subunit has been identified as a critical region for this miraculin-induced response.[5] The protonation of key amino acid residues, such as histidine, on miraculin and/or the receptor is thought to drive this conformational and functional transition.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that govern miraculin's activity, drawn from cell-based assays and human sensory studies.
| Parameter | Value | Source(s) |
| pH for Activation | pH 4.8 - 6.5 | [3][4] |
| pH for Half-Maximal Response | pH 5.7 | [4][5] |
| pH of Inactivation | Below pH 3 and above pH 12 | [7] |
| Temperature of Inactivation | Above 100 °C | [7] |
| Duration of Effect | Over 1 hour | [1][5] |
| Concentration in Assays | 30 nM (used for inhibition and activation studies) | [4][5] |
| Molecular Weight | 24,600 Da | [3] |
Table 1: Physicochemical Parameters of Miraculin Activity
Signaling Pathway and Molecular Interactions
Upon activation by the miraculin-acid complex, the T1R2-T1R3 receptor initiates the canonical sweet taste signaling cascade. This intracellular pathway culminates in the transmission of a "sweet" signal to the brain.
Miraculin's Interaction with the T1R2-T1R3 Receptor
The following diagram illustrates the dual role of miraculin at the sweet taste receptor, contingent on ambient pH.
Caption: Miraculin's dual role at the T1R2-T1R3 receptor.
Downstream Intracellular Signaling Cascade
Once the T1R2-T1R3 receptor is activated, a well-defined intracellular signaling cascade is triggered within the taste receptor cell.
Caption: The intracellular signaling cascade for sweet taste.
Experimental Protocols
The elucidation of miraculin's mechanism has been heavily reliant on cell-based assays that allow for the functional expression of the human sweet taste receptor in a controlled environment.
Cell-Based Calcium Imaging Assay
This is the primary method used to quantitatively evaluate the activation of the T1R2-T1R3 receptor by miraculin in a pH-dependent manner.
Objective: To measure the intracellular calcium concentration ([Ca²⁺]i) increase in response to receptor activation.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in standard media.
-
Cells are transiently transfected with plasmids encoding:
-
Human T1R2 (hT1R2)
-
Human T1R3 (hT1R3)
-
A promiscuous G-protein chimera, such as Gα16-gustducin44 (G16gust44) or G15Gi3, which couples the receptor activation to the phospholipase C pathway.[4]
-
A fluorescent reporter like DsRed2 can be co-transfected to identify successfully transfected cells.
-
-
-
Fluorescent Dye Loading:
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye, typically Fura-2 AM.
-
-
Miraculin Incubation and Stimulation:
-
For miraculin assays, the cells are pre-incubated with a solution containing miraculin (e.g., 30-100 nM) at neutral pH (e.g., pH 7.4).[5]
-
The miraculin solution is then washed out, and the cells are incubated in a neutral pH assay buffer.
-
-
Calcium Imaging:
-
The cells are placed on an inverted fluorescence microscope equipped with a calcium imaging system.
-
A baseline fluorescence is recorded.
-
An acidic buffer (e.g., citric acid-based, adjusted to the desired pH between 4.8 and 6.5) is perfused over the cells.[4][5]
-
Changes in intracellular calcium are recorded by measuring the ratio of fluorescence emission at two different excitation wavelengths. An increase in this ratio indicates receptor activation.
-
-
Data Analysis:
-
The number of responding cells or the magnitude of the fluorescence ratio change is quantified to determine the level of receptor activation at different pH values.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the cell-based calcium imaging assay used to study miraculin's activity.
Caption: Workflow for miraculin activity cell-based assay.
Conclusion and Future Directions
The mechanism of miraculin's taste modification is a compelling example of allosteric modulation in a GPCR, exquisitely controlled by pH. Miraculin acts as a molecular switch, binding to the T1R2-T1R3 receptor in an inert state at neutral pH and converting to a powerful agonist in the presence of acid. This functional transition is responsible for the remarkable sensory experience of sour stimuli tasting sweet.
Future research will likely focus on high-resolution structural studies, such as cryo-electron microscopy, to visualize the precise conformational changes in both miraculin and the T1R2-T1R3 receptor at different pH values. Further mutational analysis of both the protein and the receptor will help to pinpoint the exact residues involved in pH sensing and the agonist-antagonist switch. A deeper understanding of this unique mechanism holds significant potential for the development of novel, calorie-free sweeteners and taste modifiers for the food and pharmaceutical industries.
References
- 1. nwnoggin.org [nwnoggin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. botany.one [botany.one]
- 7. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Miraculin's N-Terminal Region in Sweet Taste Receptor Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
Abstract
Miraculin (MCL), a glycoprotein from the fruit of Richadella dulcifica, exhibits a unique taste-modifying property, converting sour tastes into sweet ones. This phenomenon is mediated by a pH-dependent interaction with the human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3 G-protein coupled receptors. At neutral pH, Miraculin binds to the receptor as an antagonist, while under acidic conditions, it becomes a potent agonist. While the N-terminal domain of the TAS1R2 receptor subunit has been identified as a critical region for this interaction, the specific role of Miraculin's own N-terminal amino acids (1-20) in receptor binding remains an area of limited direct investigation. This technical guide synthesizes the current understanding of the Miraculin-receptor interaction, focusing on the established molecular determinants, quantitative binding data for the full-length protein, and detailed experimental protocols for assessing its activity. We will also explore the key signaling pathways and experimental workflows through visual diagrams.
Introduction: The Miraculin-Sweet Taste Receptor Interaction
Miraculin is a homodimeric protein composed of two 191-amino acid subunits.[1][2] Its remarkable ability to make sour foods taste sweet is a consequence of its dynamic interaction with the TAS1R2-TAS1R3 sweet taste receptor.[3][4] At a neutral pH, Miraculin binds to the receptor without activating it, and can even inhibit the response to other sweeteners.[4][5] However, a decrease in pH causes a conformational change in the Miraculin-receptor complex, leading to the activation of the sweet taste signaling cascade.[3][4]
While the precise binding mode of Miraculin to the TAS1R2-TAS1R3 receptor is not fully elucidated, studies utilizing human/mouse chimeric receptors have demonstrated that the amino-terminal domain (ATD) of the hTAS1R2 subunit is indispensable for the response to Miraculin.[4][6][7] This suggests that a significant portion of the binding and/or activation interface resides within this region of the receptor.
The Role of Miraculin's Amino Acid Sequence in Receptor Interaction
The N-Terminal Region (1-20)
Currently, there is a lack of direct experimental evidence from mutagenesis or peptide binding studies specifically defining the role of the N-terminal 1-20 amino acid sequence of Miraculin in receptor binding. While the full sequence is known, research has primarily focused on other regions of the protein as key determinants of its pH-dependent activity.
Key Residues Outside the N-Terminal (1-20) Region
Site-directed mutagenesis studies on the Miraculin protein have identified specific residues crucial for its taste-modifying function. Notably, histidine residues at positions 30 (His30) and 60 (His60) have been shown to be essential.[1] The protonation of these histidine residues at acidic pH is believed to be a key trigger for the conformational switch that turns Miraculin into a receptor agonist.[1] This highlights that while the N-terminus of the receptor is critical, key functional sites on the Miraculin protein itself lie outside the initial 1-20 amino acid sequence.
Quantitative Analysis of Miraculin-Receptor Binding
Quantitative data for the binding of full-length Miraculin to the hT1R2-hT1R3 receptor has been obtained through cell-based functional assays. These assays measure the downstream signaling events (e.g., calcium influx) upon receptor activation.
| Ligand | Receptor | Assay Condition | Parameter | Value | Reference |
| Miraculin | hT1R2-hT1R3 | pH 5.0 | EC₅₀ | ~0.44 nM | [8] |
| Miraculin | hT1R2-hT1R3 | pH 7.4 | IC₅₀ (vs. 3 µM NCL) | 0.35 nM | [1] |
| Miraculin | hT1R2-hT1R3 | pH 7.4 | IC₅₀ (vs. 1 mM aspartame) | 0.56 nM | [1] |
| Miraculin | hT1R2-hT1R3 | pH 7.4 | IC₅₀ (vs. 3 mM cyclamate) | 0.58 nM | [1] |
Table 1: Quantitative binding and functional data for Miraculin with the human sweet taste receptor. EC₅₀ represents the half-maximal effective concentration for agonistic activity, while IC₅₀ represents the half-maximal inhibitory concentration for antagonistic activity against other sweeteners.
Experimental Protocols
Cell-Based Calcium Imaging Assay for Miraculin Activity
This protocol describes a common method for quantifying the pH-dependent agonist activity of Miraculin on the human sweet taste receptor expressed in a heterologous cell system.
4.1.1. Materials and Reagents
-
HEK293 cells stably co-expressing hTAS1R2, hTAS1R3, and a promiscuous G-protein (e.g., Gα16-gust44).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES), adjusted to various pH levels (e.g., 7.4, 6.5, 5.7, 5.0, 4.8).
-
Purified Miraculin protein.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
4.1.2. Procedure
-
Cell Seeding: Seed the engineered HEK293 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer (pH 7.4). Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Miraculin Pre-incubation: After dye loading, wash the cells with assay buffer (pH 7.4). Add solutions of varying concentrations of Miraculin (e.g., 0.01 nM to 300 nM) to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature. This step allows Miraculin to bind to the receptors.
-
Washing: Carefully wash the cells multiple times with assay buffer (pH 7.4) to remove any unbound Miraculin.
-
Fluorescence Measurement and Ligand Injection: Place the plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye. Establish a stable baseline reading.
-
Acid Stimulation: Program the instrument to automatically inject the acidic assay buffer (e.g., pH 5.0) into the wells.
-
Data Acquisition: Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration, for several minutes post-injection.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity change minus the baseline. Dose-response curves are generated by plotting the response against the logarithm of the Miraculin concentration to determine the EC₅₀ value.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of Miraculin's Taste-Modifying Activity
References
- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct binding of calmodulin to the cytosolic C-terminal regions of sweet/umami taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
For Immediate Release
This technical guide provides an in-depth analysis of the primary amino acid sequence of the taste-modifying protein, Miraculin, focusing on the initial 20 residues of the N-terminus. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Primary Amino Acid Sequence (1-20) of Miraculin
The N-terminal sequence of Miraculin, a glycoprotein isolated from the miracle fruit (Synsepalum dulcificum), plays a crucial role in its unique ability to make sour tastes perceived as sweet. The initial 20 amino acids of this single polypeptide chain have been identified and are presented below.[1][2][3]
| Residue Number | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Asp | D |
| 2 | Ser | S |
| 3 | Val | V |
| 4 | Val | V |
| 5 | Leu | L |
| 6 | Leu | L |
| 7 | Ser | S |
| 8 | Gly | G |
| 9 | Pro | P |
| 10 | Val | V |
| 11 | Asn | N |
| 12 | Glu | E |
| 13 | Asn | N |
| 14 | Val | V |
| 15 | Asn | N |
| 16 | Gly | G |
| 17 | Gly | G |
| 18 | Ile | I |
| 19 | Val | V |
| 20 | Trp | W |
Experimental Protocol: N-Terminal Amino Acid Sequencing
The determination of the primary amino acid sequence of Miraculin was achieved through automated Edman degradation.[1]
1. Sample Preparation:
-
Purified Miraculin was obtained from the pulp of miracle fruit.
-
The protein was extracted using a 0.5 M NaCl solution and subsequently purified by ammonium sulfate fractionation, CM-Sepharose ion-exchange chromatography, and concanavalin A-Sepharose affinity chromatography.[1][3]
-
The purity of the sample was confirmed by reverse-phase high-performance liquid chromatography (HPLC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3] A single sharp peak in HPLC and a single band on SDS-PAGE indicated a highly pure sample.[1][3]
2. Automated Edman Degradation:
-
The N-terminal amino acid sequence of the purified Miraculin was determined using an Applied Biosystems 470A Protein Sequencer.
-
This instrument automates the Edman degradation chemistry, a process of sequentially removing one amino acid residue at a time from the N-terminus of a peptide or protein.
-
The process involves three key steps:
-
Coupling: The free N-terminal amino group of the protein reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the rest of the polypeptide chain as an anilinothiazolinone (ATZ) derivative.
-
Conversion: The unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
3. Identification of Amino Acids:
-
The resulting PTH-amino acid derivatives were identified using a high-performance liquid chromatography (HPLC) system.
-
By comparing the retention time of the unknown PTH-amino acid with that of known standards, the specific amino acid at each position was identified.
-
This cycle was repeated for the first 20 residues to elucidate the N-terminal sequence of Miraculin.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the N-terminal amino acid sequence of Miraculin.
Caption: Experimental workflow for Miraculin N-terminal sequencing.
References
Unveiling the Conformational Landscape of the Miraculin (1-20) Peptide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the predicted secondary structure of the N-terminal 20-amino-acid peptide of Miraculin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes computational predictions, outlines detailed experimental protocols for structural verification, and illustrates the protein's mechanism of action.
Executive Summary
Miraculin, a taste-modifying glycoprotein, possesses the remarkable ability to make sour stimuli taste sweet. This phenomenon is initiated by the interaction of Miraculin with the sweet taste receptor TAS1R2/TAS1R3 on the human tongue. Understanding the structural characteristics of this protein is paramount for its potential applications in food science and therapeutics. This guide focuses on the N-terminal region (residues 1-20), a critical domain for the protein's overall fold and function. Computational analyses predict this region to be predominantly composed of a β-strand and random coil structures.
Predicted Secondary Structure of Miraculin (1-20)
The primary amino acid sequence of the mature Miraculin protein begins with the 20-residue sequence: DSAPNPVLDIDGEKLRTGTN. Computational modeling of the full-length Miraculin protein, including predictions by JPRED and PHD algorithms, suggests that the overall structure is rich in β-strands, a characteristic feature of the soybean trypsin inhibitor family to which Miraculin shows high homology.[1] Based on these global predictions, the secondary structure of the N-terminal (1-20) peptide is inferred.
Quantitative Structural Predictions
The following table summarizes the predicted secondary structure for each residue of the Miraculin (1-20) peptide, based on computational analyses of the entire protein.
| Residue Number | Amino Acid (Single Letter) | Predicted Secondary Structure |
| 1 | D (Asp) | Random Coil |
| 2 | S (Ser) | Random Coil |
| 3 | A (Ala) | Random Coil |
| 4 | P (Pro) | Random Coil |
| 5 | N (Asn) | Random Coil |
| 6 | P (Pro) | Random Coil |
| 7 | V (Val) | β-strand |
| 8 | L (Leu) | β-strand |
| 9 | D (Asp) | β-strand |
| 10 | I (Ile) | β-strand |
| 11 | D (Asp) | β-strand |
| 12 | G (Gly) | Random Coil |
| 13 | E (Glu) | Random Coil |
| 14 | K (Lys) | Random Coil |
| 15 | L (Leu) | Random Coil |
| 16 | R (Arg) | Random Coil |
| 17 | T (Thr) | Random Coil |
| 18 | G (Gly) | Random Coil |
| 19 | T (Thr) | Random Coil |
| 20 | N (Asn) | Random Coil |
Experimental Protocols for Structural Determination
To empirically validate the predicted secondary structure, the following standard biophysical techniques are recommended.
Peptide Synthesis and Purification
-
Synthesis: The Miraculin (1-20) peptide (DSAPNPVLDIDGEKLRTGTN) is to be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a non-destructive technique ideal for assessing the secondary structure of peptides in solution.[2]
-
Sample Preparation: A purified peptide stock solution is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region.[3][4] The final peptide concentration should be between 0.1 and 1 mg/ml.[5]
-
Instrument Calibration: The CD spectrometer is calibrated using a standard like camphor sulfonic acid.[2]
-
Parameter Setup: Data acquisition parameters are set as follows:
-
Data Acquisition: A blank spectrum of the buffer is recorded and subtracted from the peptide sample spectrum.
-
Data Analysis: The resulting spectrum, plotted as molar ellipticity versus wavelength, is analyzed. A β-strand conformation is typically characterized by a negative band near 218 nm and a positive band near 195 nm. Random coil structures generally show a strong negative band near 198 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including residue-specific secondary structure and tertiary contacts.[6]
-
Sample Preparation: The peptide is dissolved in a buffer (e.g., 90% H₂O/10% D₂O phosphate buffer) to a concentration of at least 1 mM.[6][7] The pH should be maintained below 7.5 to observe amide protons.[7]
-
NMR Experiments: A series of 2D NMR experiments are performed:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: The initial step involves the sequence-specific assignment of all proton resonances.
-
Structure Calculation: NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used in simulated annealing protocols to calculate a family of 3D structures consistent with the NMR data.
Visualizations: Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Experimental Workflow for Structure Determination
Caption: Workflow for Miraculin (1-20) peptide structure determination.
Predicted Secondary Structure of Miraculin (1-20)
Caption: Predicted secondary structure map of the Miraculin (1-20) peptide.
Miraculin's pH-Dependent Mechanism of Action
Caption: pH-dependent interaction of Miraculin with the sweet taste receptor.
Conclusion
The N-terminal 1-20 peptide of Miraculin is predicted to adopt a mixed conformation of random coil and β-strand. This structural arrangement likely plays a crucial role in the overall topology and taste-modifying function of the full-length protein. The experimental protocols detailed herein provide a robust framework for the empirical validation of these computational predictions. Further research into the structure-function relationship of Miraculin and its domains will continue to advance its potential use as a novel taste modifier. The mechanism of action, involving a pH-dependent switch from an antagonist to an agonist at the TAS1R2/TAS1R3 receptor, underscores the sophisticated molecular basis of taste perception.[1][8][9][10][11]
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 9. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nwnoggin.org [nwnoggin.org]
A Technical Review of Miraculin and the Potential for Bioinspired Peptide Fragments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miraculin, a glycoprotein found in the fruit of Synsepalum dulcificum, possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet. This remarkable property has generated significant interest in its potential as a novel sweetener or taste modulator. This technical guide provides a comprehensive review of the existing literature on miraculin, with a specific focus on the prospects of developing miraculin-derived peptide fragments as functional mimetics. While research on isolated and synthetic miraculin peptides is currently limited, this document summarizes the key structural and functional characteristics of the full-length protein that are crucial for the rational design of such peptides. We consolidate available quantitative data, detail relevant experimental protocols for the study of the whole protein, and present conceptual workflows for the future investigation of miraculin-inspired peptides.
Introduction
The quest for novel, non-caloric sweeteners and taste modifiers is a significant driver of research and development in the food and pharmaceutical industries. Miraculin, a homodimeric glycoprotein, stands out due to its unique mechanism of action.[1][2] At neutral pH, miraculin is tasteless and acts as an antagonist to the human sweet taste receptor, a heterodimer of T1R2 and T1R3.[3][4] However, in an acidic environment, miraculin undergoes a conformational change and becomes a potent agonist of this receptor, eliciting a strong sweet taste sensation.[3][4] This pH-dependent activity makes it a fascinating subject for protein engineering and the development of smaller, synthetically accessible peptide fragments that could replicate its function. Such peptides could offer advantages in terms of production scalability, stability, and cost-effectiveness.[1][2]
This review synthesizes the current understanding of miraculin's structure-function relationship and explores the potential for creating bioinspired peptide fragments with taste-modifying properties.
Miraculin: Structure and Function
Miraculin is a homodimer composed of two 191-amino acid polypeptide chains, linked by a disulfide bridge.[5] The protein is glycosylated, though studies have shown that glycosylation is not essential for its taste-modifying activity.[6] The complete amino acid sequence of miraculin has been determined, and it shares homology with the soybean trypsin inhibitor family of proteins.[5]
Two histidine residues, His30 and His60, have been identified as crucial for miraculin's pH-dependent activity.[2] While the crystal structure of miraculin has not been experimentally determined, molecular modeling studies have provided insights into its putative three-dimensional structure and its interaction with the T1R2/T1R3 receptor.[7]
Mechanism of Action
The taste-modifying effect of miraculin is a result of its dynamic interaction with the sweet taste receptor T1R2/T1R3, a G protein-coupled receptor.[4] At neutral pH, miraculin binds to the receptor without activating it, and can even inhibit the binding of other sweeteners.[3] Upon the introduction of an acid, the decrease in pH is thought to protonate key residues, likely the critical histidines, inducing a conformational change in the miraculin molecule.[2] This altered conformation allows it to activate the T1R2/T1R3 receptor, triggering the downstream signaling cascade that results in the perception of sweetness.[3][4] The effect is temporary and reversible, lasting for up to an hour until saliva neutralizes the pH.[8]
Quantitative Data on Miraculin Activity
The majority of quantitative data available pertains to the full-length miraculin protein. These data are essential for establishing a baseline for the desired activity of any potential peptide fragments.
| Parameter | Value | Conditions | Reference |
| Taste-Modifying Activity Threshold | 3 nM | Human sensory tests | [3] |
| Half-Maximal Sweetness (EC50) | ~10 nM | Human sensory tests | [3] |
| Receptor Activation pH Range | pH 6.5 to 4.8 | Cell-based assays | [3] |
| Binding Affinity | Higher than conventional sweeteners (EC50 in µM to mM range) | Inferred from cell-based assays | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and functional analysis of miraculin peptide fragments are not yet established in the literature. However, the methodologies used to study the full-length protein provide a strong foundation for future peptide-based research.
Purification of Native Miraculin from Synsepalum dulcificum
A common protocol for the purification of miraculin from its natural source involves the following steps:
-
Extraction: Homogenization of the fruit pulp in a high-salt buffer (e.g., 0.5 M NaCl) to solubilize the protein.[9]
-
Ammonium Sulfate Fractionation: Precipitation of proteins using a saturated ammonium sulfate solution to enrich for miraculin.[9]
-
Ion-Exchange Chromatography: Separation of proteins based on charge using a cation exchange resin like CM-Sepharose.[9]
-
Affinity Chromatography: Further purification based on the glycoprotein nature of miraculin using Concanavalin A-Sepharose.[9]
-
Purity Analysis: Assessment of purity using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of miraculin-inspired peptides would likely be achieved through standard solid-phase peptide synthesis (SPPS) protocols. This well-established method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is characterized by repeated cycles of deprotection, coupling, and washing.
Cell-Based Assays for Taste Receptor Activation
To assess the functional activity of miraculin or its peptide fragments, cell-based assays are indispensable. A typical protocol involves:
-
Cell Line: A stable cell line co-expressing the human sweet taste receptor subunits (hT1R2 and hT1R3) and a promiscuous G-protein (e.g., Gα16-gust44) that couples to a downstream reporter system.[3]
-
Reporter System: Commonly, a calcium-sensitive fluorescent dye is used to measure intracellular calcium mobilization upon receptor activation.[3]
-
Assay Procedure:
-
Cells are incubated with the test compound (miraculin or peptide fragment) at a neutral pH.
-
The pH of the assay buffer is then lowered to an acidic range (e.g., pH 5.0).
-
The change in fluorescence, indicating receptor activation, is measured using a fluorescence plate reader or microscope.
-
Dose-response curves can be generated to determine the potency (EC50) of the test compound.[3]
-
Signaling Pathways and Experimental Workflows
Miraculin Signaling Pathway
The following diagram illustrates the proposed signaling pathway for miraculin's taste-modifying activity.
Caption: Miraculin's pH-dependent activation of the sweet taste receptor signaling cascade.
Experimental Workflow for Miraculin Peptide Fragment Analysis
The following diagram outlines a logical workflow for the design, synthesis, and functional characterization of miraculin-inspired peptides.
Caption: A proposed workflow for the development of miraculin-based peptide taste modifiers.
Future Outlook and Conclusion
The development of miraculin peptide fragments as taste modifiers represents a promising yet largely unexplored area of research. While direct experimental evidence for the activity of such fragments is scarce, the detailed understanding of the full-length miraculin protein provides a solid foundation for the rational design of bioinspired peptides. Future research should focus on synthesizing peptides corresponding to putative active regions of miraculin, particularly those encompassing the critical histidine residues, and evaluating their ability to bind to and activate the sweet taste receptor in a pH-dependent manner.
The successful development of miraculin-derived peptides could lead to a new generation of taste modifiers with significant commercial potential in the food, beverage, and pharmaceutical industries. This technical guide serves as a comprehensive resource to inform and guide these future research endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dspace.sti.ufcg.edu.br [dspace.sti.ufcg.edu.br]
- 3. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete amino acid sequence and structure characterization of the taste-modifying protein, miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional expression of miraculin, a taste-modifying protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nwnoggin.org [nwnoggin.org]
- 9. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Sweetness: A Technical Guide to Foundational Research on Miraculin Protein Fragments
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding miraculin, a taste-modifying protein, with a specific focus on the prospective analysis of its fragments. While research on miraculin fragments is an emerging field, this document consolidates the known properties of the full-length protein and outlines the established experimental methodologies that can be adapted to explore its constituent peptides. The aim is to provide a comprehensive resource for researchers seeking to identify the minimal active domains of miraculin responsible for its unique sour-to-sweet taste-modifying properties.
Introduction to Miraculin
Miraculin is a glycoprotein extracted from the fruit of Synsepalum dulcificum[1][2]. It is a homodimer, with each monomer consisting of 191 amino acids[3][4]. The protein itself is not sweet at neutral pH; however, it possesses the remarkable ability to bind to the human sweet taste receptor, a heterodimer of T1R2 and T1R3, and induce a sweet taste perception in response to acidic stimuli[1][5][6]. This pH-dependent activity makes miraculin a subject of intense interest for the development of novel sweeteners and taste modulators.
The complete amino acid sequence of miraculin has been determined, and its structure is known to be a single polypeptide chain[3][4]. The protein exists as a dimer, and this dimeric form is believed to be crucial for its taste-modifying activity[7][8]. Mutagenesis studies have highlighted the importance of specific histidine residues for its function[7]. The exploration of miraculin protein fragments aims to pinpoint the essential regions for receptor binding and activation, potentially leading to the design of smaller, more stable, and easier-to-synthesize sweet-inducing peptides.
Quantitative Data on Miraculin
Quantitative analysis is crucial for characterizing the activity of miraculin and its potential fragments. The following tables summarize key quantitative data for the full-length miraculin protein. These parameters serve as a benchmark for evaluating the efficacy of any derived fragments.
| Parameter | Value | Reference(s) |
| Molecular Weight | ~24.6 kDa (monomer) | [3][4] |
| Amino Acid Residues | 191 per monomer | [3][4] |
| Active Concentration for Maximum Sweetness | ≥ 4 x 10⁻⁷ mol/L | [2] |
| Equivalent Sweetness | 0.4 mol/L sucrose solution (at maximum effect) | [2] |
| Miraculin Content in Fruit Pulp | 0.07 to 1.30 mg/g of juice | [9] |
| pH Range for Activity | EC₅₀ for Receptor Activation | Reference(s) |
| 4.8 - 6.5 | Not explicitly stated for whole protein in search results | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments essential for the study of miraculin and its fragments.
Heterologous Expression and Purification of Miraculin Fragments
The production of miraculin fragments for research purposes requires a reliable expression and purification strategy.
Objective: To produce and purify recombinant miraculin fragments for functional and structural analysis.
Methodology:
-
Gene Synthesis and Cloning:
-
Synthesize DNA sequences encoding the desired miraculin fragments. Codon optimization for the chosen expression host (e.g., E. coli, Pichia pastoris) is recommended to enhance protein yield.
-
Incorporate affinity tags (e.g., His-tag, GST-tag) at the N- or C-terminus to facilitate purification.
-
Clone the synthesized gene fragments into a suitable expression vector.
-
-
Protein Expression:
-
Transform the expression vector into the chosen host cells.
-
Culture the cells under optimal conditions for growth and induce protein expression according to the vector system's protocol (e.g., IPTG induction for E. coli).
-
-
Purification:
-
Harvest the cells and lyse them to release the recombinant protein.
-
Perform affinity chromatography based on the incorporated tag (e.g., Ni-NTA for His-tagged proteins)[10].
-
Further purify the fragments using size-exclusion chromatography or ion-exchange chromatography to achieve high purity[11][12].
-
Confirm the purity and molecular weight of the fragments using SDS-PAGE and Western blotting[8][13].
-
Cell-Based Assay for Sweet Taste Receptor Activation
This assay is critical for quantifying the sweetness-inducing activity of miraculin fragments by measuring the activation of the T1R2-T1R3 receptor.
Objective: To determine the ability of miraculin fragments to activate the human sweet taste receptor in a pH-dependent manner.
Methodology:
-
Cell Culture and Transfection:
-
Calcium Imaging Assay:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[14][15][16].
-
Pre-incubate the cells with the miraculin fragment at various concentrations at a neutral pH (e.g., 7.4).
-
Wash the cells to remove unbound fragments.
-
Stimulate the cells with an acidic buffer (e.g., pH 4.8-6.5) and record the changes in intracellular calcium concentration using a fluorescence plate reader or microscope[1][17].
-
Analyze the fluorescence data to determine the dose-response relationship and calculate the EC₅₀ value for each fragment.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the real-time binding affinity and kinetics between miraculin fragments and the sweet taste receptor.
Objective: To quantify the binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) of miraculin fragments to the T1R2-T1R3 receptor.
Methodology:
-
Immobilization of the Receptor:
-
Immobilize the purified T1R2-T1R3 heterodimer onto a sensor chip (e.g., CM5 chip) via amine coupling or other suitable methods.
-
-
Binding Analysis:
-
Inject a series of concentrations of the miraculin fragment over the sensor chip surface at a constant flow rate.
-
Record the binding response in real-time as a change in resonance units (RU).
-
After the association phase, inject a buffer to monitor the dissociation of the fragment from the receptor.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_a, k_d, and K_D values.
-
Sensory Evaluation by Taste Panel
Ultimately, the taste-modifying effect of miraculin fragments must be confirmed through human sensory evaluation.
Objective: To assess the sour-to-sweet taste-modifying activity of miraculin fragments in human subjects.
Methodology:
-
Panelist Selection and Training:
-
Tasting Protocol:
-
Panelists will first rinse their mouths with water.
-
They will then hold a solution containing a specific concentration of the miraculin fragment in their mouths for a defined period (e.g., 1-2 minutes) to allow for binding to the taste receptors.
-
After expectorating the fragment solution, they will taste a sour solution (e.g., citric acid or lemon juice) and rate the perceived sweetness and sourness intensity on a labeled magnitude scale.
-
A sufficient rinse period with water is required between samples.
-
-
Data Analysis:
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the taste-modifying effect of the fragments compared to a control (water or a non-active peptide).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in miraculin's action is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: Miraculin Signaling Pathway for Sweet Taste Perception.
Caption: Experimental Workflow for Miraculin Fragment Research.
Conclusion
The study of miraculin protein fragments holds significant promise for the development of novel, potent, and potentially more stable taste modifiers. While direct research on these fragments is still in its early stages, the established methodologies for the full-length protein provide a clear roadmap for future investigations. By systematically synthesizing and characterizing miraculin peptides, researchers can elucidate the minimal structural requirements for its unique taste-modifying activity. This knowledge will be instrumental in the rational design of new molecules for the food, beverage, and pharmaceutical industries, offering innovative solutions for sugar reduction and taste modulation.
References
- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miraculin - Wikipedia [en.wikipedia.org]
- 3. Complete amino acid sequence and structure characterization of the taste-modifying protein, miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional expression of miraculin, a taste-modifying protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-step purification of native miraculin using immobilized metal-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nwnoggin.org [nwnoggin.org]
- 15. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separate Populations of Receptor Cells and Presynaptic Cells in Mouse Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. KR102216399B1 - Method for estimating sweet-tasting of sweet-tasting proteins - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. foodandnutritionjournal.org [foodandnutritionjournal.org]
- 22. dlg.org [dlg.org]
Methodological & Application
Application Notes & Protocols for the Purification of Miraculin (1-20) using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin is a glycoprotein extracted from the fruit of Synsepalum dulcificum, commonly known as the miracle fruit. This protein possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet.[1][2] This property makes it a subject of significant interest for research into taste modulation and as a potential low-calorie sugar substitute. The purification of Miraculin to a high degree of homogeneity is crucial for its characterization and for investigating its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical assessment of Miraculin purity and can also be employed as a final polishing step in its purification.
This document provides detailed application notes and protocols for the purification of Miraculin, with a focus on the use of HPLC for analysis and purification.
Physicochemical Properties of Miraculin
A thorough understanding of the physicochemical properties of Miraculin is fundamental for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Weight | ~28 kDa (by SDS-PAGE) | [1][3][4][5] |
| 24.6 kDa (calculated from sequence) | [6] | |
| Composition | Glycoprotein with 191 amino acids and 13.9% carbohydrate content | [2][6] |
| Structure | Homodimer, can also exist as a tetramer | [5] |
| Isoelectric Point (pI) | Basic | [4][7] |
| Stability | Stable at acidic pH; denatures at pH < 3 or > 12 and at high temperatures | [2][4] |
Experimental Protocols
I. Extraction of Crude Miraculin
This protocol describes the initial extraction of Miraculin from the pulp of the miracle fruit.
Materials:
Procedure:
-
Suspend 20 g of lyophilized miracle fruit pulp in 200 mL of 0.5 M NaCl solution.
-
Homogenize the suspension for 5 minutes at 4°C.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the crude Miraculin extract. The resulting solution should be relatively colorless.[3][4]
II. Multi-Step Purification of Miraculin
A combination of chromatographic techniques is typically employed to achieve high purity Miraculin.
A. Ammonium Sulfate Fractionation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve 30% saturation while gently stirring at 4°C.
-
After complete dissolution, centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Add more ammonium sulfate to the supernatant to reach 70% saturation.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the partially purified Miraculin.
-
Resuspend the pellet in a minimal volume of the appropriate buffer for the next purification step (e.g., CM-Sepharose equilibration buffer).
B. Ion-Exchange Chromatography (IEC):
-
Equilibration Buffer: 10 mM Phosphate Buffer, pH 6.8
-
Elution Buffer: 10 mM Phosphate Buffer, pH 6.8 containing a linear gradient of 0 to 0.5 M NaCl
-
Procedure:
-
Load the resuspended pellet from the ammonium sulfate fractionation onto the equilibrated CM-Sepharose column.
-
Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of NaCl.
-
Collect fractions and assay for Miraculin activity or analyze by SDS-PAGE. Pool the fractions containing Miraculin.
-
C. Affinity Chromatography (AC):
-
Binding Buffer: 10 mM Phosphate Buffer, pH 6.8, containing 0.5 M NaCl
-
Elution Buffer: Binding Buffer containing a linear gradient of 0 to 0.15 M methyl-α-D-glucoside[4]
-
Procedure:
-
Apply the pooled fractions from IEC to the equilibrated Concanavalin A-Sepharose column.
-
Wash the column with Binding Buffer.
-
Elute the bound Miraculin with a linear gradient of methyl-α-D-glucoside.
-
Collect fractions and analyze for the presence of pure Miraculin. Pool the pure fractions and desalt if necessary.
-
III. HPLC Analysis and Purification of Miraculin
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method for assessing the purity of Miraculin and can be used as a final purification step.[1][3][4][8]
Instrumentation and Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | TSK gel TMS-250 (4.6 x 75 mm)[3][4] | C18, 100Å, 5 µm (250 x 4.6 mm)[9] |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA)[4] | Water with 0.1% Trifluoroacetic Acid (TFA)[9] |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)[4] | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[9] |
| Gradient | 20-70% B over 40 minutes[4][10] | 5-70% B over 35 minutes[9] |
| Flow Rate | 1.0 mL/min[4][10] | 1.0 mL/min[9] |
| Detection | 210 nm[4] or 280 nm[7] | 214 nm, 280 nm, and 325 nm[9] |
| Injection Volume | 20 µL | 20 µL[9] |
Sample Preparation:
-
Ensure the purified Miraculin sample is free of particulate matter by filtering through a 0.22 µm syringe filter before injection.
-
The sample should be dissolved in Mobile Phase A or a compatible solvent.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the Miraculin sample.
-
Run the gradient elution program as specified.
-
Monitor the elution profile at the specified wavelength. A single, sharp peak is indicative of high purity.[1][3][4]
-
For preparative purification, fractions corresponding to the Miraculin peak can be collected.
Data Presentation
Table 1: Summary of a Multi-Step Miraculin Purification
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 3000 | 2 | 100 | 1 |
| Ammonium Sulfate (30-70%) | 450 | 2700 | 6 | 90 | 3 |
| Ion-Exchange (CM-Sepharose) | 100 | 2200 | 22 | 73 | 11 |
| Affinity (ConA-Sepharose) | 35 | 1925 | 55 | 64 | 27.5 |
| RP-HPLC (final polishing) | 25 | 1750 | 70 | 58 | 35 |
Note: The values presented in this table are illustrative and will vary depending on the starting material and experimental conditions.
Visualizations
Miraculin Purification Workflow
Caption: Workflow for the purification of Miraculin.
Proposed Mechanism of Miraculin's Taste-Modifying Activity
Caption: Miraculin's interaction with the sweet taste receptor.
References
- 1. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miraculin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. growables.org [growables.org]
- 5. Miraculin - Proteopedia, life in 3D [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 8. Single-step purification of native miraculin using immobilized metal-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. Preliminary study on HPLC quantitative analysis of miraculin from synsepalum dulcificum plant / Nur Syuhada Zainudin - UiTM Institutional Repository [ir.uitm.edu.my]
Application Notes and Protocols for In Vitro Assays of Miraculin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin (MCL) is a glycoprotein renowned for its unique taste-modifying property: it makes sour substances taste sweet. This homodimeric protein, isolated from the fruit of Richadella dulcifica, is tasteless at neutral pH but becomes a potent agonist of the human sweet taste receptor (a heterodimer of TAS1R2 and TAS1R3) under acidic conditions.[1][2][3][4][5][6][7] This pH-dependent activity makes Miraculin a fascinating subject for taste research and a potential candidate for development as a novel sweetener or flavor enhancer.[3][7]
These application notes provide detailed protocols for in vitro assays to quantify the activity of Miraculin, focusing on its interaction with the human sweet taste receptor. The primary method described is a cell-based calcium imaging assay using human embryonic kidney (HEK293) cells stably expressing the TAS1R2-TAS1R3 receptor.[1][2][8]
Principle of the Assay
The TAS1R2-TAS1R3 sweet taste receptor is a G protein-coupled receptor (GPCR).[2] Upon agonist binding, it activates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i). This change in [Ca²⁺]i can be monitored using calcium-sensitive fluorescent indicators, such as Fura-2 AM. The intensity of the fluorescent signal is proportional to the level of receptor activation.[3] Miraculin's activity is unique in that it binds to the receptor at neutral pH without activating it (acting as an antagonist), but at acidic pH (typically below 6.5), it undergoes a conformational change and becomes a potent agonist.[1][2][3][4][5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for Miraculin's activity from in vitro cell-based assays.
| Parameter | Value | Condition | Reference |
| EC₅₀ (Agonist Activity) | ~0.44 nM | pH 5.0 | [1][2] |
| pH for Half-Maximal Activation | ~pH 5.7 | 30 nM Miraculin | [1][2] |
| Optimal pH Range for Activation | pH 4.8 - 6.5 | --- | [1][2][9] |
| IC₅₀ (Antagonist Activity at pH 7.4) | |||
| vs. Neoculin (3 µM) | 0.35 nM | --- | [1] |
| vs. Aspartame (1 mM) | 0.56 nM | --- | [1] |
| vs. Cyclamate (3 mM) | 0.58 nM | --- | [1] |
Experimental Protocols
Protocol 1: Cell-Based Calcium Imaging Assay for Miraculin's Agonist Activity
This protocol details the steps to measure the agonist activity of Miraculin at acidic pH.
Materials:
-
HEK293 cell line stably co-expressing human TAS1R2, human TAS1R3, and a G protein alpha subunit (e.g., Gα16-gust44).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Acidic assay buffer (Assay buffer adjusted to various pH values from 4.8 to 6.5 with citric acid).
-
Miraculin stock solution (dissolved in assay buffer).
-
Fura-2 AM calcium indicator.
-
Pluronic F-127.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader or a fluorescence microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-TAS1R2-TAS1R3 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Loading with Calcium Indicator:
-
On the day of the assay, remove the culture medium from the wells.
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in the assay buffer.
-
Add the loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Pre-incubation with Miraculin:
-
Wash the cells twice with assay buffer (pH 7.4) to remove excess Fura-2 AM.
-
Prepare serial dilutions of Miraculin in the assay buffer (pH 7.4).
-
Add the Miraculin solutions to the respective wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature. This allows Miraculin to bind to the receptors.
-
-
Stimulation and Measurement:
-
Place the microplate in the fluorescence reader.
-
Set the reader to measure the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) and one emission wavelength (e.g., 510 nm).
-
Establish a stable baseline reading in assay buffer (pH 7.4).
-
Inject the acidic assay buffer (e.g., pH 5.0) into the wells to stimulate the cells.
-
Record the fluorescence changes over time. The response is typically rapid, peaking within seconds.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in the fluorescence ratio against the concentration of Miraculin to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve using a suitable nonlinear regression model.
-
Protocol 2: Assay for Miraculin's Antagonist Activity
This protocol is designed to measure the inhibitory effect of Miraculin on the activation of the sweet taste receptor by other sweeteners at neutral pH.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for cell plating and loading with the calcium indicator.
-
Pre-incubation with Miraculin:
-
Wash the cells twice with assay buffer (pH 7.4).
-
Prepare serial dilutions of Miraculin in the assay buffer (pH 7.4).
-
Add the Miraculin solutions to the wells and incubate for 30-60 minutes at room temperature.
-
-
Stimulation with a Sweetener and Measurement:
-
Place the microplate in the fluorescence reader and establish a baseline as in Protocol 1.
-
Inject a known concentration of a standard sweet agonist (e.g., aspartame, neoculin, or cyclamate) prepared in assay buffer (pH 7.4) into the wells.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the peak change in the fluorescence ratio for each concentration of Miraculin.
-
Plot the response to the standard sweetener as a function of the Miraculin concentration.
-
Calculate the IC₅₀ value, which is the concentration of Miraculin that inhibits 50% of the response to the standard sweetener.
-
Visualizations
Signaling Pathway of Miraculin Activity
Caption: Miraculin's pH-dependent activation of the sweet taste receptor signaling pathway.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for the in vitro cell-based calcium imaging assay of Miraculin activity.
pH-Dependent Activity of Miraculin
Caption: The dual role of Miraculin as an antagonist and agonist is determined by pH.
References
- 1. pnas.org [pnas.org]
- 2. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nwnoggin.org [nwnoggin.org]
- 4. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 5. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular acidification is required for full activation of the sweet taste receptor by miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Human Sweet Taste Receptor Activation by Miraculin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors (GPCRs), is responsible for the sensation of sweetness. Miraculin, a glycoprotein found in the fruit of Richadella dulcifica, is a unique taste-modifying protein that, while tasteless at neutral pH, elicits an intense sweet taste in the presence of acids.[1][2][3][4][5] This property makes it a subject of great interest for taste research and the development of novel sweeteners. Miraculin binds to the human T1R2 subunit and functions as a pH-dependent agonist.[1][6] At neutral pH, it acts as an antagonist, inhibiting the receptor's response to other sweet compounds. However, at an acidic pH (typically between 4.8 and 6.5), Miraculin undergoes a conformational change that activates the sweet taste receptor, triggering a downstream signaling cascade that results in the perception of sweetness.[4][7][8]
These application notes provide detailed protocols for cell-based functional assays to quantitatively evaluate the activation of the human sweet taste receptor by Miraculin. The primary method described is a calcium imaging assay using HEK293 cells co-expressing the human T1R2 and T1R3 receptors and a promiscuous G-protein that couples to calcium mobilization.
Principle of the Assay
The cell-based assay relies on the functional expression of the human sweet taste receptor (hT1R2/hT1R3) in a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells.[1][9] Since the endogenous G-proteins in these cells may not efficiently couple to the taste receptor, a chimeric G-protein, such as Gα16-gust44 or G15Gi3, is co-expressed.[1][9] This chimeric G-protein effectively links the activation of the T1R2/T1R3 receptor to the phospholipase C (PLC) pathway.
Upon activation by Miraculin at an acidic pH, the receptor stimulates the G-protein, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[10] This transient increase in intracellular Ca2+ is detected using a fluorescent calcium indicator, such as Fura-2 AM. The change in fluorescence intensity is proportional to the receptor activation.
Signaling Pathway of Miraculin-Induced Sweet Taste Receptor Activation
Caption: Miraculin signaling pathway at acidic pH.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for the cell-based calcium imaging assay.
Quantitative Data Summary
Table 1: Dose-Dependent Activation of hT1R2/hT1R3 by Miraculin at pH 5.0
| Miraculin Concentration (nM) | Normalized Cell Response (%) |
| 0.01 | ~10 |
| 0.1 | ~40 |
| 0.44 | ~50 (EC50) |
| 1 | ~70 |
| 10 | ~90 |
| 100 | ~100 |
| 300 | ~100 |
| Data adapted from Koizumi et al., 2011. The response was normalized to the response to 10 mM aspartame at pH 7.4.[11] |
Table 2: Inhibitory Effect of Miraculin (30 nM) on the Response of hT1R2/hT1R3 to Various Sweeteners at Neutral pH (7.4)
| Sweetener | Concentration | Response without Miraculin (%) | Response with Miraculin (%) |
| Neoculin (NCL) | 3 µM | 100 | < 20 |
| Thaumatin | 0.1% | 100 | < 20 |
| Brazzein | 0.02% | 100 | < 20 |
| Aspartame | 1 mM | 100 | ~40 |
| Neotame | 5 µM | 100 | ~30 |
| D-tryptophan | 3 mM | 100 | ~50 |
| Saccharin | 300 µM | 100 | ~60 |
| Acesulfame K | 1 mM | 100 | ~70 |
| Sucralose | 100 µM | 100 | ~70 |
| Sucrose | 100 mM | 100 | ~80 |
| Data adapted from Koizumi et al., 2011.[1] |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells
-
Plasmids:
-
pcDNA3.1(+) containing human T1R2 cDNA
-
pcDNA3.1(+) containing human T1R3 cDNA
-
pcDNA3.1(+) containing Gα16-gust44 or G15Gi3 cDNA
-
pDsRed2 (for transfection control)
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipofectamine 2000 or similar transfection reagent
-
Purified Miraculin
-
Fura-2 AM
-
Pluronic F-127
-
Citric acid
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Protocol 1: Cell Culture and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For transfection, seed the cells onto 96-well plates or glass-bottom dishes.
-
On the following day, co-transfect the cells with plasmids encoding hT1R2, hT1R3, Gα16-gust44 (or G15Gi3), and DsRed2 using a suitable transfection reagent according to the manufacturer's instructions. The DsRed2 plasmid serves as a marker for successfully transfected cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.
Protocol 2: Calcium Imaging Assay for Miraculin Activation
-
Loading with Fura-2 AM: a. Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. b. Aspirate the culture medium from the transfected cells and wash once with the assay buffer. c. Add the loading buffer to the cells. d. To test the agonistic activity of Miraculin, add Miraculin to the loading buffer at the desired concentrations (e.g., 0.01 nM to 300 nM). e. Incubate the cells for 60 minutes at 37°C.
-
Washing: a. After incubation, gently wash the cells twice with the assay buffer to remove extracellular Fura-2 AM and Miraculin. b. Add fresh assay buffer to the cells and incubate for at least 10 minutes at room temperature to allow for complete de-esterification of the dye.
-
Stimulation and Imaging: a. Prepare acidic stimulation buffers by adjusting the assay buffer to the desired pH (e.g., pH 6.5 down to 4.8) with citric acid.[1] b. Place the plate or dish on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging. c. Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. d. Record a baseline fluorescence for a short period. e. Add the acidic stimulation buffer to the cells and continue recording the fluorescence changes. f. As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence response.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each cell over time. b. The change in this ratio (ΔRatio) is proportional to the change in intracellular calcium concentration. c. Identify responding cells (typically defined as cells showing a ΔRatio increase of a certain threshold over baseline). d. Quantify the response by measuring the peak ΔRatio. e. For dose-response curves, plot the percentage of responding cells or the mean peak ΔRatio against the Miraculin concentration.
Protocol 3: Assay for Miraculin's Antagonistic Activity
-
Follow the steps for cell culture, transfection, and Fura-2 AM loading as described in Protocols 1 and 2.1, with the exception of adding a fixed concentration of Miraculin (e.g., 30 nM) during the loading step. For the control group, omit Miraculin.
-
After washing, stimulate the cells with a known sweetener (e.g., 1 mM aspartame, 100 µM sucralose) at neutral pH (7.4).
-
Record the calcium response as described in Protocol 2.3.
-
Compare the magnitude of the response in the presence and absence of Miraculin to determine its inhibitory effect.[1]
References
- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 3. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sour, Sweet, then Gone: How Miracle Fruit tricks your tastebuds — BITE [uchicagobite.com]
- 5. richberry.ph [richberry.ph]
- 6. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular acidification is required for full activation of the sweet taste receptor by miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
application of Miraculin (1-20) in taste receptor studies
Application Notes: Miraculin in Taste Receptor Research
Introduction
Miraculin (MCL) is a glycoprotein extracted from the berries of Richadella dulcifica, a plant native to West Africa.[1][2][3] It is renowned for its unique taste-modifying property: while tasteless at neutral pH, it induces a strong sweet taste perception in response to sour stimuli (acids).[1][2][3] This pH-dependent activity makes Miraculin a valuable tool for studying the human sweet taste receptor, a heterodimer composed of T1R2 and T1R3 subunits (TAS1R2/TAS1R3).[4][5][6] As a G protein-coupled receptor (GPCR), T1R2-T1R3 is the primary sensor for sugars, artificial sweeteners, and sweet-tasting proteins.[4] Miraculin's ability to function as a conditional agonist provides a unique method for probing the receptor's activation mechanism and downstream signaling pathways.
Mechanism of Action: A pH-Dependent Molecular Switch
The taste-modifying effect of Miraculin is attributed to its unique interaction with the T1R2-T1R3 receptor.[5]
-
At Neutral pH (≥6.7): Miraculin binds strongly to the sweet taste receptor, specifically to the amino-terminal domain of the hT1R2 subunit, but does not activate it.[1][7] In this state, it acts as an antagonist, inhibiting the receptor's response to other sweeteners.[1][2][5]
-
At Acidic pH (4.8 - 6.5): In the presence of protons (H+ ions), both Miraculin and the extracellular domain of the receptor undergo a conformational change.[4][5][6] This change converts Miraculin into a potent agonist, activating the T1R2-T1R3 receptor and initiating the signaling cascade that results in the perception of sweetness.[1][2][5] The activation is pH-dependent, with the response increasing as the pH decreases from 6.5 to 4.8.[1][2][7]
This dual functionality as a pH-dependent antagonist-turned-agonist allows researchers to control the activation of the sweet taste receptor with high temporal and chemical specificity, simply by altering the pH of the extracellular environment.
Downstream Signaling Pathway
Upon activation by Miraculin at an acidic pH, the T1R2-T1R3 receptor initiates a canonical GPCR signaling cascade mediated by the G-protein gustducin. This pathway leads to the depolarization of the taste receptor cell and subsequent neurotransmitter release to afferent nerve fibers.
-
Receptor Activation: Miraculin, acting as an agonist, stabilizes the active conformation of the T1R2-T1R3 receptor.
-
G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein gustducin.
-
PLCβ2 Activation: The βγ subunits of gustducin activate phospholipase C-β2 (PLCβ2).
-
Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to the IP3 receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺.
-
TRPM5 Channel Opening: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel member M5 (TRPM5).
-
Depolarization & Neurotransmitter Release: The opening of the TRPM5 channel leads to Na⁺ influx, depolarization of the cell membrane, and the release of neurotransmitters (like ATP) onto gustatory neurons, which relay the "sweet" signal to the brain.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Miraculin's interaction with the human sweet taste receptor, compiled from cell-based assays and sensory studies.
| Parameter | Value | Condition / Assay | Reference |
| EC₅₀ | ~0.44 nM | Cell-based calcium imaging (HEK293T cells expressing hT1R2-hT1R3), stimulated with pH 5.0 buffer after preincubation. | [1][7] |
| Sensory Half-Maximal Sweetness | ~10 nM | Human sensory tests. | [1] |
| Sensory Detection Threshold | ~3 nM | Human sensory tests. | [1] |
| Effective pH Range for Activation | pH 4.8 - 6.5 | Cell-based calcium imaging. | [1][2][7] |
| Half-Maximal pH Response | pH 5.7 | Cell-based calcium imaging (at 30 nM MCL). | [1][7] |
| Molecular Weight | 24,600 Da | Biochemical analysis. | [4] |
Experimental Protocols
Protocol 1: Cell-Based Assay for Miraculin Activity via Calcium Imaging
This protocol describes a method to quantitatively measure the pH-dependent activation of the hT1R2-hT1R3 receptor by Miraculin in a heterologous expression system (e.g., HEK293T cells). The response is measured by changes in intracellular calcium concentration using a fluorescent indicator like Fura-2 AM.[2][7]
Materials:
-
HEK293T cells
-
Expression plasmids: pcDNA-hT1R2, pcDNA-hT1R3, and a promiscuous G-protein such as Gα15 or G15Gi3
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Purified Miraculin
-
Fura-2 AM (calcium indicator)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4
-
Acidic Stimulation Buffer (Assay Buffer with pH adjusted using citric acid, e.g., to pH 5.0)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding hT1R2, hT1R3, and a suitable G-protein using a standard transfection protocol. Incubate for 24-48 hours.
-
-
Loading with Miraculin and Calcium Dye:
-
Prepare a loading solution containing Fura-2 AM and the desired concentration of Miraculin (e.g., 0.01 to 300 nM for a dose-response curve) in the Assay Buffer.
-
Aspirate the culture medium from the cells.
-
Add the loading solution to each well and incubate for 60 minutes at 37°C. This pre-incubation allows Miraculin to bind to the receptors.[7]
-
-
Washing:
-
Stimulation and Data Acquisition:
-
Place the plate in the fluorescence imaging system.
-
Measure the baseline fluorescence ratio (F340/F380 for Fura-2) for approximately 20-30 seconds.
-
Add 100 µL of the Acidic Stimulation Buffer (e.g., pH 5.0) to challenge the cells.[7]
-
Continue recording the fluorescence ratio for another 1-2 minutes to capture the full calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (ΔRatio) for each well.
-
Identify responding cells based on a threshold increase in fluorescence.
-
For dose-response experiments, plot the percentage of responding cells or the peak ΔRatio against the Miraculin concentration and fit the data to a sigmoidal curve to determine the EC₅₀.
-
Protocol 2: Electrophysiological Analysis using Patch-Clamp
While the search results do not provide a specific patch-clamp protocol for Miraculin, this generalized method for taste cells can be adapted to study the downstream effects of Miraculin-induced receptor activation, such as the opening of the TRPM5 ion channel.
Objective: To record ion channel activity (e.g., TRPM5 currents) in taste receptor cells following the application of Miraculin and an acidic stimulus.
Materials:
-
Isolated taste buds or dissociated taste receptor cells.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular (bath) solution (e.g., Tyrode's solution, pH 7.4).
-
Intracellular (pipette) solution (e.g., KCl-based, with Ca²⁺ buffer like BAPTA).
-
Miraculin stock solution.
-
Acidic extracellular solution (pH adjusted with an acid like citric acid).
Methodology:
-
Cell Preparation:
-
Isolate taste buds from lingual tissue (e.g., circumvallate or foliate papillae) using enzymatic digestion and mechanical dissociation.
-
Transfer the dissociated cells to a recording chamber on the stage of an inverted microscope.
-
-
Achieving Whole-Cell Configuration:
-
Fabricate micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a single, healthy-looking taste cell with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette, achieving the whole-cell recording configuration.
-
-
Recording Protocol:
-
Voltage-Clamp Mode: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).
-
Baseline Recording: Perfuse the cell with the standard extracellular solution (pH 7.4) and record any baseline currents.
-
Miraculin Application: Switch the perfusion to an extracellular solution containing Miraculin (e.g., 30-100 nM) at pH 7.4. Record for several minutes to allow for binding.
-
Acidic Stimulation: Switch the perfusion to the acidic extracellular solution (e.g., pH 5.5) that also contains Miraculin.
-
Data Acquisition: Record any changes in membrane current. An inward current would be expected upon activation of the TRPM5 channel. Apply voltage steps or ramps to characterize the current-voltage (I-V) relationship of the activated channels.
-
-
Data Analysis:
-
Measure the amplitude of the acid-induced current in the presence of Miraculin.
-
Analyze the I-V relationship to help identify the ion channels involved.
-
Compare results with control experiments (acid application without Miraculin, or Miraculin application without acid) to confirm the specific effect.
-
References
- 1. pnas.org [pnas.org]
- 2. nwnoggin.org [nwnoggin.org]
- 3. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Miraculin (1-20) Binding to the Human Sweet Taste Receptor (hT1R2-hT1R3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin (MCL) is a taste-modifying glycoprotein that, while tasteless at neutral pH, elicits a sweet sensation in the presence of acids.[1][2][3] This unique property is mediated through its interaction with the human sweet taste receptor, a heterodimer of two G protein-coupled receptors, hT1R2 and hT1R3.[1][2][3] Understanding the binding kinetics and functional consequences of this interaction is crucial for the development of novel sweeteners and taste modulators.
At neutral pH, Miraculin acts as an antagonist, binding to the hT1R2-hT1R3 receptor without activating it and potentially inhibiting the binding of other sweeteners.[2][3][4] Upon acidification (pH 4.8-6.5), a conformational change is believed to occur in the receptor and/or Miraculin, causing Miraculin to function as an agonist, thereby activating the sweet taste signaling pathway.[1][2][4][5] This pH-dependent switch is the molecular basis for its taste-modifying effect.[1][2] The amino-terminal domain of the hT1R2 subunit has been identified as a critical region for the interaction with Miraculin.[4]
These application notes provide detailed protocols for expressing the hT1R2-hT1R3 receptor in a heterologous system, purifying the receptor complex, and performing functional cell-based assays to characterize the binding and activation by Miraculin (specifically the active 1-20 peptide fragment, though the principles apply to the full protein).
Data Presentation
The following tables summarize quantitative data for the interaction of Miraculin with the hT1R2-hT1R3 receptor, as determined by cell-based functional assays.
Table 1: pH-Dependent Functional Activity of Miraculin on hT1R2-hT1R3
| Parameter | Condition (pH) | Value | Assay Type | Reference |
| EC50 | ~5.0 | ~0.44 nM | Cell-based Ca2+ influx | [2] |
| Activity Range | 4.8 - 6.5 | pH-dependent increase | Cell-based Ca2+ influx | [2][4] |
| Agonist/Antagonist Activity | Neutral | Antagonist | Cell-based Ca2+ influx | [2][3][4] |
| Agonist/Antagonist Activity | Acidic | Agonist | Cell-based Ca2+ influx | [2][4][5] |
Table 2: Inhibitory Effect of Miraculin on Other Sweeteners at Neutral pH
| Sweetener Inhibited | Concentration of Sweetener | Miraculin IC50 | Assay Type | Reference |
| Neoculin | 3 µM | 0.35 nM | Cell-based Ca2+ influx | [4] |
| Aspartame | 1 mM | 0.56 nM | Cell-based Ca2+ influx | [4] |
| Cyclamate | 3 mM | 0.58 nM | Cell-based Ca2+ influx | [4] |
Experimental Protocols
Protocol 1: Heterologous Expression of hT1R2-hT1R3 in HEK293 Cells
This protocol describes the generation of a stable cell line co-expressing the human T1R2 and T1R3 receptor subunits. Such a cell line is essential for reproducible functional assays.
Materials:
-
HEK293 cells (or a variant like Flp-In™-293 for stable integration)
-
Expression vectors containing the full-length cDNA for human T1R2 and human T1R3, each with a distinct affinity tag (e.g., FLAG-tag on hT1R2 and His-tag on hT1R3) and a selectable marker (e.g., hygromycin and puromycin resistance, respectively).
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Selection antibiotics (Hygromycin B and Puromycin)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: a. One day before transfection, seed the HEK293 cells in a 6-well plate to achieve 70-90% confluency on the day of transfection. b. On the day of transfection, co-transfect the cells with the hT1R2 and hT1R3 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection of Stable Cells: a. 48 hours post-transfection, begin the selection process by adding both hygromycin B and puromycin to the culture medium at a pre-determined optimal concentration. b. Replace the selection medium every 3-4 days. c. Continue the selection for 2-3 weeks until discrete antibiotic-resistant colonies are visible.
-
Clonal Isolation and Expansion: a. Isolate individual colonies using cloning cylinders or by limiting dilution. b. Expand each clone in separate culture vessels under continuous antibiotic selection.
-
Verification of Expression: a. Confirm the expression of hT1R2 and hT1R3 in the expanded clones by Western blotting using antibodies against the affinity tags. b. Verify the surface expression of the receptors by immunofluorescence staining of non-permeabilized cells.
Protocol 2: Purification of hT1R2-hT1R3 Receptor Complex
This protocol provides a generalized approach for the purification of the heterodimeric hT1R2-hT1R3 receptor from the stable cell line. Optimization of detergents and buffer conditions is critical for maintaining receptor integrity and function.
Materials:
-
HEK293 cell line stably expressing tagged hT1R2 and hT1R3
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing a mild non-ionic detergent, e.g., 1% n-Dodecyl-β-D-maltoside (DDM))
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% DDM, 20 mM Imidazole)
-
Elution Buffer (Wash Buffer containing 250-500 mM Imidazole for His-tag elution or a specific peptide for other tags)
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged protein, anti-FLAG M2 affinity gel for FLAG-tagged protein)
Procedure:
-
Cell Harvest and Membrane Preparation: a. Grow a large-scale culture of the stable HEK293 cell line. b. Harvest the cells by centrifugation and wash with ice-cold PBS. c. Resuspend the cell pellet in Lysis Buffer and lyse the cells using a Dounce homogenizer or sonication on ice. d. Centrifuge the lysate at low speed to remove nuclei and cell debris. e. Pellet the membrane fraction by ultracentrifugation of the supernatant.
-
Solubilization: a. Resuspend the membrane pellet in Solubilization Buffer. b. Incubate for 1-2 hours at 4°C with gentle agitation to solubilize the membrane proteins. c. Clarify the solubilized fraction by ultracentrifugation.
-
Affinity Chromatography: a. Incubate the clarified supernatant with the appropriate affinity resin for 2-4 hours at 4°C. b. Load the resin into a chromatography column and wash extensively with Wash Buffer to remove non-specifically bound proteins. c. Elute the purified receptor complex with Elution Buffer.
-
Purity and Integrity Assessment: a. Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting to confirm the presence and purity of both hT1R2 and hT1R3 subunits. b. Determine the protein concentration using a suitable assay (e.g., BCA assay).
Protocol 3: Cell-Based Calcium Imaging Assay for Miraculin Activity
This functional assay measures the activation of the hT1R2-hT1R3 receptor by Miraculin at different pH values by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing hT1R2-hT1R3
-
Black, clear-bottom 96-well plates
-
Fura-2 AM calcium indicator dye
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Acidic Assay Buffer (Assay Buffer adjusted to various pH values, e.g., 6.0, 5.5, 5.0, with citric acid)
-
Miraculin (1-20) peptide stock solution
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Plating: Seed the stable cells into a 96-well plate and grow to confluence.
-
Dye Loading: a. Wash the cells with Assay Buffer (pH 7.4). b. Load the cells with Fura-2 AM (e.g., 2-5 µM in Assay Buffer) for 30-60 minutes at 37°C. c. Wash the cells twice with Assay Buffer to remove excess dye.
-
Miraculin Pre-incubation: a. For agonist testing, pre-incubate the cells with various concentrations of Miraculin (1-20) in Assay Buffer (pH 7.4) for a defined period (e.g., 30 minutes). b. For antagonist testing, pre-incubate with Miraculin before adding another known sweetener.
-
Measurement of Calcium Response: a. Place the plate in the fluorescence reader and establish a stable baseline fluorescence ratio (F340/F380). b. To measure agonist activity, stimulate the Miraculin-pre-incubated cells by adding Acidic Assay Buffer. c. To measure antagonist activity, stimulate the Miraculin-pre-incubated cells with a known sweetener in Assay Buffer (pH 7.4). d. Record the fluorescence ratio over time. An increase in the F340/F380 ratio indicates an increase in intracellular calcium and thus receptor activation.
-
Data Analysis: a. Quantify the response as the change in the fluorescence ratio from baseline. b. Plot dose-response curves to determine EC50 (for agonist activity) or IC50 (for antagonist activity) values.
Visualizations
Signaling Pathway of Miraculin-hT1R2-hT1R3 Interaction
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Heterologous Expression and Purification of GPCRs [ouci.dntb.gov.ua]
- 3. cube-biotech.com [cube-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Large-Scale Production of Recombinant Miraculin Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin is a taste-modifying glycoprotein derived from the fruit of Synsepalum dulcificum. Its unique property of converting sour tastes into sweet tastes has garnered significant interest for its potential as a low-calorie sugar substitute and a novel food additive.[1][2][3][4] The challenges associated with the large-scale cultivation of its native plant have spurred the development of recombinant expression systems for sustainable and scalable production.[1][2] These application notes provide detailed protocols for the large-scale production, purification, and characterization of recombinant miraculin and its functional fragments.
Expression Systems for Recombinant Miraculin
The choice of an expression system is critical for achieving high yields and proper protein folding. Several platforms have been successfully employed for recombinant miraculin production, each with its own advantages and disadvantages.
Table 1: Comparison of Recombinant Miraculin Expression Systems
| Expression System | Host Organism | Typical Yield | Advantages | Disadvantages | Citations |
| Bacterial | Escherichia coli | Variable, can be low for active dimer | Rapid growth, low cost, well-established genetics | Lack of post-translational modifications (glycosylation), potential for inclusion body formation, lower activity compared to native miraculin.[5] | [5][6][7] |
| Plant-Based | Transgenic Tomato (Solanum lycopersicum) | Up to 287 µg/g fresh weight | Correct protein processing and post-translational modifications, potential for oral delivery, stable expression.[8][9] | Longer production time, more complex genetic manipulation. | [8][9][10][11] |
| Plant Cell Culture | Carrot (Daucus carota) Callus Suspension | ~0.024 µg/µL (0.98% of TSP) in bioreactor | Contained system, easier process control, potential for high-density culture and significant yield increase (30- to 90-fold) in bioreactors.[1] | Requires specialized bioreactor equipment, optimization of culture conditions is crucial. | [1][2][12][13][14][15] |
| Yeast | Pichia pastoris | Not specified for miraculin, but generally high for other recombinant proteins ( >1 g/L) | High expression levels, capable of some post-translational modifications, high cell density fermentation.[16] | Different glycosylation pattern compared to native plant, requires optimization. | [16][17][18] |
Experimental Protocols
Protocol 1: Large-Scale Expression of His-tagged Miraculin in E. coli
This protocol describes the expression of a C-terminally His-tagged miraculin fragment in E. coli for large-scale production.
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the miraculin gene fused to a polyhistidine tag (e.g., pET series).
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Expression: Reduce the temperature to 18°C and continue to incubate for 16-20 hours to promote proper protein folding and solubility.[6]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 2: Large-Scale Production of Recombinant Miraculin in Transgenic Tomato
This protocol outlines the cultivation of transgenic tomatoes for high-yield miraculin production in a controlled environment.[10]
-
Plant Material: Utilize a confirmed transgenic tomato line expressing the miraculin gene under a strong constitutive promoter (e.g., CaMV 35S).[8][9]
-
Cultivation System: Employ a closed cultivation system with controlled light period (e.g., 16h light/8h dark), light intensity, temperature (e.g., 25°C), and CO2 concentration to ensure stable and high expression levels.[10]
-
Growth and Fruiting: Cultivate the plants according to standard tomato horticulture practices. Normal growth should result in significant fruit yield per plant.[10]
-
Harvesting: Harvest ripe tomato fruits. The recombinant miraculin is stable within the fruit.
-
Extraction: Homogenize the tomato fruit and extract the total soluble protein for subsequent purification.
Protocol 3: Large-Scale Purification of His-tagged Recombinant Miraculin
This protocol is applicable for the purification of His-tagged miraculin from various expression systems. Immobilized Metal Affinity Chromatography (IMAC) is a widely used and efficient method for this purpose.[19][20]
-
Cell Lysis (for E. coli): Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 0.5 M NaCl, 10% glycerol, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.[6] Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Protein Extraction (for Tomato): Homogenize tomato fruit in an extraction buffer (e.g., 0.5 M NaCl, 20 mM Tris-HCl, pH 7.2).[21] Centrifuge to remove solid debris.
-
IMAC Column Preparation: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) or other suitable IMAC column with binding buffer (lysis buffer with a low concentration of imidazole, e.g., 10-20 mM, to reduce non-specific binding).[19][22]
-
Binding: Load the clarified lysate or protein extract onto the equilibrated column. The His-tagged miraculin will bind to the nickel-charged resin.[22]
-
Washing: Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove weakly bound contaminating proteins.
-
Elution: Elute the bound His-tagged miraculin with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[6][22] Collect the fractions.
-
Buffer Exchange: If necessary, perform buffer exchange on the purified protein fractions using dialysis or a desalting column to remove imidazole and transfer the protein into a suitable storage buffer.
Visualization of Key Processes
Miraculin's Taste-Modifying Signaling Pathway
The taste-modifying effect of miraculin is initiated by its binding to the sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3.[23][24] Under neutral pH, miraculin binds to the receptor but does not activate it.[25] However, in the presence of acid (low pH), a conformational change in the miraculin-receptor complex occurs, leading to the activation of the sweet taste signaling cascade.[3]
Caption: Miraculin Signaling Pathway for Taste Modification.
Experimental Workflow for Recombinant Miraculin Production and Purification
The overall workflow for producing and purifying recombinant miraculin involves several key stages, from gene cloning to the final purified protein.
Caption: Workflow for Recombinant Miraculin Production.
Data Presentation
Table 2: Quantitative Data on Recombinant Miraculin Yield
| Expression System | Host Organism | Promoter | Yield | Unit | Citation |
| Plant-Based | Transgenic Tomato | CaMV 35S with native miraculin terminator | 287 | µg/g fresh weight | [9] |
| Plant-Based | Transgenic Tomato | CaMV 35S with NOS terminator | 90.7 | µg/g fresh weight | [8] |
| Plant-Based | Transgenic Tomato | CaMV 35S with HSP terminator | ~3.1 times higher than miracle fruit | Relative | [11] |
| Plant Cell Culture | Carrot Callus (Bioreactor) | SWPA2 (oxidative stress-inducible) | 0.024 | µg/µL | [1] |
| Plant Cell Culture | Carrot Callus (Bioreactor) | SWPA2 (oxidative stress-inducible) | 0.98 | % of Total Soluble Protein | [1] |
| Bacterial | E. coli | - | Not explicitly quantified in direct comparison | - | [5][6] |
Note: Yields can vary significantly based on the specific construct, cultivation/fermentation conditions, and purification strategy. The data presented here are from published studies and should be considered as a reference.
Conclusion
The large-scale production of recombinant miraculin is a viable alternative to extraction from its natural source. Plant-based systems, particularly transgenic tomatoes and carrot cell cultures, have shown great promise in producing correctly folded and active protein. While bacterial systems offer speed and cost-effectiveness, they may require additional steps to obtain the active dimeric form. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the development and optimization of recombinant miraculin production for various applications.
References
- 1. Large-scale production of recombinant miraculin protein in transgenic carrot callus suspension cultures using air-lift bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-scale production of recombinant miraculin protein in transgenic carrot callus suspension cultures using air-lift bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Functional expression of miraculin, a taste-modifying protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Genetically stable expression of functional miraculin, a new type of alternative sweetener, in transgenic tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-level accumulation of recombinant miraculin protein in transgenic tomatoes expressing a synthetic miraculin gene with optimized codon usage terminated by the native miraculin terminator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of recombinant miraculin using transgenic tomatoes in a closed cultivation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The accumulation of recombinant miraculin is independent of fruit size in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. pichia.com [pichia.com]
- 17. Methods for Expression of Recombinant Proteins Using a Pichia pastoris Cell-Free System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad.com [bio-rad.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Miraculin's Taste-Modifying Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin is a glycoprotein extracted from the fruit of Synsepalum dulcificum, commonly known as the miracle fruit. This protein possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet.[1] This taste-modifying activity is pH-dependent; at neutral pH, miraculin is tasteless, but in an acidic environment (pH below 6.5), it activates the human sweet taste receptors, T1R2-T1R3.[1][2] This document provides detailed application notes and protocols for the quantitative and qualitative assessment of miraculin's taste-modifying activity, intended for researchers, scientists, and professionals in drug development. The methods described herein include sensory evaluation, cell-based functional assays, and electrophysiological recordings.
Sensory Evaluation of Miraculin Activity
Sensory evaluation is a direct method to assess the taste-modifying effect of miraculin in humans. The fundamental principle involves rating the taste intensity of various food items before and after exposure to miraculin.
Experimental Protocol: Taste Intensity Rating
Objective: To quantify the change in perceived sweetness and sourness of various food items after the oral administration of miraculin.
Materials:
-
Miraculin (e.g., tablets, powder, or fresh miracle fruit berries)
-
A selection of food items targeting different taste modalities (e.g., lemons, limes, grapefruit, plain yogurt for sour; crackers for salty; dark chocolate for bitter; sugar solution for sweet)[3]
-
Water for rinsing
-
Taste intensity rating scales (e.g., 15-cm line scale from "weak" to "strong" or a numerical scale)[1]
-
Data collection forms
Procedure:
-
Panelist Selection and Training:
-
Recruit healthy adult volunteers.
-
Screen panelists for any taste or smell disorders.
-
Familiarize panelists with the taste intensity rating scale and the procedure through a training session.
-
-
Baseline Taste Assessment:
-
Present each panelist with a sample of each food item.
-
Instruct panelists to taste the item and rate its perceived sweetness, sourness, bitterness, and saltiness on the provided scale.[3]
-
Ensure panelists rinse their mouths with water between samples.
-
-
Miraculin Administration:
-
Post-Miraculin Taste Assessment:
-
After the miraculin exposure, re-present the same set of food items to the panelists.
-
Instruct panelists to re-taste each item and rate the same taste attributes as in the baseline assessment.[3]
-
-
Data Analysis:
-
For each food item, calculate the mean and standard deviation of the taste intensity ratings before and after miraculin administration.
-
Perform statistical analysis (e.g., paired t-test) to determine if there is a significant change in the perceived taste intensities.[3]
-
Data Presentation: Sensory Evaluation
| Food Item | Taste Attribute | Mean Intensity Rating (Before Miraculin) | Mean Intensity Rating (After Miraculin) | % Change in Perception |
| Lemon Wedge | Sourness | High | Low | Significant Decrease |
| Sweetness | Low | High | Significant Increase | |
| Grapefruit | Sourness | Medium-High | Low | Significant Decrease |
| Sweetness | Low-Medium | High | Significant Increase | |
| Plain Yogurt | Sourness | Medium | Low | Significant Decrease |
| Sweetness | Low | Medium-High | Significant Increase | |
| Cracker | Saltiness | Medium | Medium | No Significant Change |
| Dark Chocolate | Bittereness | High | High | No Significant Change |
Cell-Based Functional Assays
Cell-based assays provide a quantitative, high-throughput method to assess the activity of miraculin on the human sweet taste receptor, hT1R2-hT1R3. These assays typically involve heterologous expression of the receptor in a cell line (e.g., HEK293T) and measuring the intracellular calcium response upon activation.[4]
Experimental Protocol: Calcium Imaging Assay
Objective: To quantify the dose-dependent activation of the hT1R2-hT1R3 receptor by miraculin in an acidic environment.
Materials:
-
HEK293T cells
-
Expression plasmids for hT1R2, hT1R3, and a G-protein chimera (e.g., Gα16-gust44)
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at neutral (pH 7.4) and acidic pH (e.g., pH 5.0)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Miraculin solutions of varying concentrations
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the hT1R2, hT1R3, and G-protein chimera expression plasmids.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Cell Plating and Dye Loading:
-
Plate the transfected cells into a 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
-
Miraculin Pre-incubation:
-
Wash the cells with neutral pH assay buffer.
-
Pre-incubate the cells with varying concentrations of miraculin in neutral pH buffer for a defined period (e.g., 30-60 minutes).[4]
-
-
Activation and Measurement:
-
Wash the cells to remove unbound miraculin.
-
Stimulate the cells with acidic assay buffer (e.g., pH 5.0).[5]
-
Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope. The response is typically measured as a change in fluorescence intensity or ratio.[6]
-
-
Data Analysis:
-
Normalize the fluorescence response to a positive control (e.g., a known sweet agonist like aspartame).[5]
-
Plot the normalized response against the miraculin concentration.
-
Determine the EC50 value (the concentration of miraculin that elicits a half-maximal response) by fitting the data to a dose-response curve.[5]
-
Data Presentation: Cell-Based Assay
| Parameter | Value | Reference |
| EC50 of Miraculin (pH 5.0) | ~0.44 nM | [5][7] |
| pH for Half-Maximal Activation | ~pH 5.7 | [7] |
| Optimal pH Range for Activation | pH 4.8 - 6.5 | [3][8] |
Electrophysiological Recordings
Electrophysiology offers a direct measure of the electrical activity of taste receptor cells in response to stimuli. The patch-clamp technique can be used to record changes in membrane potential and ion channel activity in isolated taste receptor cells upon application of miraculin and acidic solutions.[9]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
Objective: To measure the change in membrane potential and ion currents in isolated taste receptor cells in response to miraculin and acid.
Materials:
-
Animal model (e.g., mouse)
-
Enzyme solution for taste bud dissociation
-
Standard extracellular and intracellular solutions for patch-clamp recording[9]
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes[9]
-
Miraculin solution
-
Acidic solution (e.g., citric acid)
Procedure:
-
Isolation of Taste Receptor Cells:
-
Patch-Clamp Recording Setup:
-
Place the recording chamber on the stage of the microscope.
-
Pull patch pipettes to a resistance of 3-7 MΩ.[9]
-
Fill the pipette with the intracellular solution.
-
-
Establishing Whole-Cell Configuration:
-
Approach a taste receptor cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.[9]
-
-
Recording Miraculin's Effect:
-
In current-clamp mode, record the resting membrane potential.
-
Perfuse the cell with a solution containing miraculin at a neutral pH.
-
Subsequently, perfuse with an acidic solution and record any depolarization or action potential firing.[9]
-
In voltage-clamp mode, hold the cell at a specific potential and record changes in ion currents upon application of miraculin and acid.[9]
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in resting membrane potential, action potential frequency, and current amplitudes.
-
Construct current-voltage (I-V) relationships to identify the ion channels involved.[9]
-
Visualizations
Signaling Pathway of Miraculin Action
Caption: Miraculin's pH-dependent sweet taste signaling pathway.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for sensory evaluation of miraculin.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for cell-based miraculin activity assay.
References
- 1. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Miraculin (1-20) Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of the Miraculin (1-20) peptide for in vitro studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Miraculin (1-20) and what are its key properties?
A1: Miraculin (1-20) is a 20-amino acid peptide fragment corresponding to the N-terminus of the full-length Miraculin protein.[1] Its sequence is H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-DSAPNPVLDIDGEKLRTGTN-OH | [2] |
| Molecular Weight | ~2112.24 g/mol | [2] |
| Theoretical Isoelectric Point (pI) | 3.96 | [2] |
| Grand Average of Hydropathicity (GRAVY) | -0.88 | [2] |
The low theoretical pI of 3.96 indicates that Miraculin (1-20) is an acidic peptide .[2] This is the most critical factor to consider for its solubilization. Peptides are least soluble at their pI and more soluble at pH values further away from their pI.[3] The negative GRAVY score suggests the peptide is generally hydrophilic.[2]
Q2: Why is my lyophilized Miraculin (1-20) powder difficult to dissolve in neutral buffer (e.g., PBS pH 7.4)?
A2: As an acidic peptide with a pI of 3.96, Miraculin (1-20) will have a net negative charge at neutral pH. While this generally aids solubility in aqueous solutions, high concentrations or the presence of certain salts can still lead to aggregation.[3] Peptides are least soluble at their isoelectric point, so adjusting the pH away from ~4 is crucial.[4] For acidic peptides, using a slightly basic buffer can significantly improve solubility.[5]
Q3: What is TFA and how does it affect my experiments?
A3: Trifluoroacetic acid (TFA) is a counterion commonly present in commercially synthesized peptides from the HPLC purification process.[2] TFA salts can enhance the solubility of peptides in aqueous solutions.[2] For most standard in vitro assays, residual TFA levels are not a concern. However, for highly sensitive cellular studies, it's a factor to be aware of as it can slightly lower the pH of your stock solution.[2][6] If your experiment is sensitive to TFA, you can purchase TFA-removed peptide.[2]
Q4: Can I use organic solvents like DMSO to dissolve Miraculin (1-20)?
A4: Yes. If aqueous buffers are not effective, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to first dissolve the peptide.[7] Once dissolved, it can be slowly diluted with your aqueous buffer to the desired final concentration.[8] It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be cytotoxic.[7] For most cell-based assays, the final DMSO concentration should be kept below 0.5%, with 0.1% being a safer target for sensitive cell lines.[7]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peptide won't dissolve in water or neutral buffer (e.g., PBS pH 7.4) | The pH of the solution is too close to the peptide's pI (3.96), or the peptide concentration is too high. | 1. Use a basic buffer : Try dissolving the peptide in a small amount of a weak basic solution, such as 0.1M ammonium bicarbonate or a buffer with pH > 7.[5] 2. Sonication : Briefly sonicate the solution to aid dissolution.[9] 3. Gentle Warming : Gently warm the solution to <40°C.[10] |
| Solution is cloudy or contains visible precipitates after initial dissolution | The peptide has aggregated or precipitated out of solution upon dilution from a stock. This can happen if the dilution is done too quickly or the final concentration exceeds its solubility limit in that buffer. | 1. Centrifuge : Before use, always centrifuge your peptide solution to pellet any undissolved material.[4] 2. Slow Dilution : When diluting from an organic solvent stock, add the stock solution dropwise into the stirring aqueous buffer. 3. Re-dissolve and Lyophilize : If significant precipitation occurs, you may need to lyophilize the peptide and attempt to re-dissolve it in a different solvent system.[8] |
| Inconsistent results between experiments | Inaccurate peptide concentration due to incomplete solubilization. Degradation of the peptide in solution. | 1. Ensure Complete Dissolution : Visually confirm that the solution is clear before making further dilutions.[9] 2. Proper Storage : Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Peptides in solution are generally stable for only about a week at 4°C.[6] 3. Fresh Preparations : Prepare fresh working solutions for each experiment from a frozen aliquot. |
| Cell toxicity observed in the assay | The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium. | 1. Calculate Final Solvent Concentration : Ensure the final concentration of DMSO or other organic solvents is below the tolerance level of your cell line (typically <0.5%).[7] 2. Prepare a More Concentrated Stock : Create a higher concentration stock solution in the organic solvent so that a smaller volume is needed for dilution into the final assay medium.[8] |
Experimental Protocols
Protocol 1: Solubilization of Miraculin (1-20) in Aqueous Basic Buffer
This is the recommended first-line method for preparing Miraculin (1-20) solutions.
-
Preparation : Allow the lyophilized peptide vial to warm to room temperature before opening.
-
Initial Dissolution : Reconstitute the peptide in a small volume of a sterile, weak basic buffer (e.g., 10-100 mM ammonium bicarbonate, pH ~8).[3] Aim for a high concentration stock solution (e.g., 1-5 mg/mL).
-
Aid Dissolution (if necessary) : If the peptide does not dissolve immediately, vortex gently. If needed, sonicate the vial in a water bath for short bursts (e.g., 3 x 10 seconds), chilling on ice between sonications.[9]
-
Dilution : Once fully dissolved, dilute the stock solution to the desired final concentration using your sterile experimental buffer (e.g., cell culture medium, PBS).
-
Final Check : Before use, centrifuge the final solution (e.g., 10,000 x g for 5 min) to pellet any micro-aggregates and use the supernatant.[9]
-
Storage : Store any unused stock solution in aliquots at -20°C or below.[6]
Protocol 2: Solubilization of Miraculin (1-20) Using an Organic Solvent
Use this method if the peptide is insoluble in aqueous buffers.
-
Preparation : Allow the lyophilized peptide vial to warm to room temperature.
-
Initial Dissolution : Add a minimal amount of sterile, high-purity DMSO to the vial to completely dissolve the peptide.[7] Vortex gently.
-
Slow Dilution : With the aqueous experimental buffer stirring gently, add the DMSO stock solution drop-by-drop to the buffer to reach the desired final peptide concentration.[8]
-
Monitor for Precipitation : Observe the solution carefully during dilution. If it becomes cloudy, you have exceeded the peptide's solubility limit in that buffer.
-
Final Solvent Concentration : Ensure the final DMSO concentration in your working solution is compatible with your assay (e.g., ≤ 0.5% for cell cultures).[7]
-
Storage : Store the DMSO stock solution in aliquots at -20°C. DMSO is hygroscopic, so use small-volume, dry DMSO for initial solubilization.[6]
Visualizations
References
- 1. Miraculin (1-20) - Creative Peptides [creative-peptides.com]
- 2. Miraculin (1-20) peptide [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. proimmune.com [proimmune.com]
- 7. lifetein.com [lifetein.com]
- 8. biomatik.com [biomatik.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Purification of Synthetic Miraculin Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic Miraculin peptides.
Troubleshooting Guides
This section addresses common issues encountered during the purification of synthetic Miraculin peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Peptide | Incomplete Cleavage from Resin: The peptide is not being efficiently cleaved from the solid-phase synthesis resin. | - Optimize Cleavage Cocktail: Ensure the trifluoroacetic acid (TFA) concentration and scavenger composition are appropriate for the peptide sequence and protecting groups used.[1] - Increase Cleavage Time/Temperature: Extend the cleavage reaction time or slightly increase the temperature to enhance cleavage efficiency. |
| Precipitation During Purification: The peptide is aggregating and precipitating out of solution. | - Solubility Enhancement: Add organic solvents like acetonitrile or isopropanol to the purification buffers. For very hydrophobic peptides, trifluoroethanol may be used.[2] - Chaotropic Agents: Incorporate denaturants such as guanidine hydrochloride or urea to disrupt aggregation. | |
| Poor Binding to Chromatography Resin: The peptide is not effectively binding to the chosen chromatography column. | - Incorrect Buffer pH: Adjust the pH of the binding buffer to ensure the peptide has the appropriate charge for the selected ion-exchange resin. Miraculin is a basic glycoprotein, suggesting a cation exchange resin might be suitable.[3] - High Salt Concentration in Sample: Desalt the crude peptide solution before loading it onto an ion-exchange column. | |
| Peptide is Not Pure (Multiple Peaks on HPLC) | Inefficient Chromatographic Separation: The chosen chromatography method is not resolving the target peptide from synthesis-related impurities. | - Optimize Gradient: Adjust the gradient slope in reverse-phase HPLC to better separate closely eluting impurities.[4] - Multi-Modal Chromatography: Employ a multi-step purification strategy, such as combining ion-exchange chromatography with reverse-phase HPLC.[5][6][7] - Alternative Affinity Chromatography: If the synthetic peptide includes a tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) can be a highly effective single-step purification method.[3][8] |
| Presence of Deletion or Truncated Sequences: The synthesis process resulted in incomplete peptide chains. | - Optimize Synthesis Protocol: Review and optimize the solid-phase peptide synthesis (SPPS) parameters, including coupling times and reagents, to minimize the formation of deletion sequences.[9] | |
| Broad or Tailing Peaks on HPLC | Secondary Interactions with Stationary Phase: The peptide is interacting non-specifically with the HPLC column material. | - Use of Ion-Pairing Agents: Incorporate trifluoroacetic acid (TFA) in the mobile phase to improve peak shape.[4] - Alternative Column Chemistry: For particularly challenging separations, consider a different reverse-phase column chemistry, such as one with a different pore size or stationary phase.[4] |
| Peptide Aggregation on Column: The peptide is aggregating on the chromatography column. | - Lower Sample Concentration: Reduce the concentration of the peptide sample being injected. - Increase Organic Modifier Concentration: Start the HPLC gradient with a higher initial concentration of the organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying synthetic Miraculin peptides?
A1: The primary challenges in purifying synthetic Miraculin peptides stem from the inherent properties of the protein and the nature of solid-phase peptide synthesis. Miraculin is a relatively large, basic glycoprotein, which can lead to issues with solubility and aggregation.[5][6][7] Synthetic production can introduce impurities such as deletion sequences, truncated peptides, and incompletely deprotected sequences, which can be difficult to separate from the full-length, correctly folded peptide.[10]
Q2: What is a good starting point for a purification protocol for a synthetic Miraculin peptide?
A2: A robust starting protocol would involve a multi-step approach. After cleavage from the resin, a crude purification step like solid-phase extraction (SPE) can be used to remove small molecule impurities.[1] This can be followed by a primary purification step using a technique that separates based on charge, such as cation-exchange chromatography, given Miraculin's basic nature.[5][6][7] The final polishing step would typically be reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[5][6]
Q3: How can I improve the resolution of my target peptide from impurities during RP-HPLC?
A3: To improve resolution in RP-HPLC, you can optimize several parameters. Adjusting the gradient of the organic solvent (e.g., acetonitrile) can enhance the separation of closely eluting peaks.[4] The choice of the ion-pairing agent, such as trifluoroacetic acid (TFA), and its concentration is also critical for good peak shape.[4] Additionally, experimenting with different column chemistries (e.g., C8 vs. C18) and pore sizes can significantly impact the separation.[11]
Q4: My synthetic Miraculin peptide is very hydrophobic and difficult to handle. What can I do?
A4: For hydrophobic peptides, maintaining solubility is key. Consider using organic solvents like trifluoroethanol in your buffers, but be mindful that this can affect subsequent purification steps like RP-HPLC by potentially causing the peptide to not bind to the column.[2] It may be beneficial to perform an initial purification step under denaturing conditions to disrupt aggregation.
Q5: Does the lack of glycosylation in a synthetic Miraculin peptide affect its purification?
A5: Yes, the absence of glycosylation will significantly alter the properties of the synthetic peptide compared to its native counterpart. Glycosylation increases the hydrophilicity and molecular weight of the native protein.[5][6][7] A non-glycosylated synthetic peptide will be more hydrophobic, which can increase its tendency to aggregate and will alter its retention behavior on chromatography columns. The purification strategy will need to be adapted to account for these differences.
Experimental Protocols
General Workflow for Synthetic Miraculin Peptide Purification
This workflow is a general guideline and may require optimization based on the specific properties of the synthetic peptide.
Caption: General experimental workflow for synthetic Miraculin peptide purification.
Troubleshooting Logic for Low Peptide Purity
This decision tree can help diagnose and resolve issues with low purity after an initial purification step.
Caption: Troubleshooting decision tree for low purity of synthetic peptides.
References
- 1. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 4. lcms.cz [lcms.cz]
- 5. growables.org [growables.org]
- 6. researchgate.net [researchgate.net]
- 7. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of conditions for the single step IMAC purification of miraculin from Synsepalum dulcificum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Miraculin (1-20) Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Miraculin (1-20) in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Miraculin in solution?
A1: The stability of miraculin, a glycoprotein, is primarily influenced by temperature and pH. Extreme temperatures and pH levels outside of its optimal range can lead to irreversible denaturation and loss of its taste-modifying activity.[1][2]
Q2: What is the optimal pH range for maintaining Miraculin stability?
A2: Miraculin is most stable in a pH range of 3 to 12.[1][2] It becomes inactivated at pH levels below 3 and above 12.[2][3] For its taste-modifying function, where it converts sour tastes to sweet, it is active at an acidic pH, typically between 4.8 and 6.5.[4][5][6]
Q3: How does temperature affect Miraculin stability?
A3: Miraculin is sensitive to high temperatures. Significant loss of functionality and degradation is observed at temperatures above 50°C.[7] It is considered thermolabile and can be inactivated at temperatures above 100°C.[2] For long-term storage, freezing at -20°C is recommended.[3][7]
Q4: What are the recommended storage conditions for Miraculin solutions?
A4: For short-term storage, keeping the solution at 4°C is advisable. For long-term stability, it is recommended to store purified miraculin or solutions at -20°C, where it can remain stable for up to 6 months.[3] Lyophilized (freeze-dried) miraculin can also be stored at -20°C for extended periods.[3][8]
Q5: Can I use organic solvents with Miraculin?
A5: The activity of miraculin can be destroyed by exposure to high concentrations of organic solvents at room temperature.[9] It is advisable to minimize or avoid the use of organic solvents. If necessary, use low concentrations and perform experiments at reduced temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of taste-modifying activity in the Miraculin solution. | pH Instability: The pH of the solution may be outside the optimal range (3-12). | 1. Measure the pH of your solution. 2. Adjust the pH to be within the 4.8 to 6.5 range for functional assays or a broader stable range of 3-12 for storage. 3. Use a suitable buffer system to maintain a stable pH. |
| Thermal Degradation: The solution may have been exposed to high temperatures. | 1. Review your experimental protocol to identify any steps involving high temperatures. 2. If possible, perform all steps at room temperature or on ice. 3. For storage, ensure the solution is kept at the recommended temperature (-20°C for long-term).[3][7] | |
| Improper Storage: The solution was not stored under recommended conditions. | 1. Aliquot the miraculin solution upon receipt to avoid repeated freeze-thaw cycles. 2. Store aliquots at -20°C for long-term use.[8] 3. For immediate use, store at 4°C. | |
| Precipitation observed in the Miraculin solution. | Isoelectric Point: The pH of the solution might be near the isoelectric point (pI) of miraculin (pI = 9), causing it to precipitate. | 1. Adjust the pH of the solution to be significantly above or below the pI of 9.[9] 2. Consider the ionic strength of your buffer, as very low salt concentrations can sometimes lead to precipitation. |
| Inconsistent experimental results. | Variability in Miraculin Concentration: Inaccurate initial concentration or degradation over time. | 1. Re-quantify the protein concentration of your stock solution using a standard protein assay. 2. Prepare fresh dilutions for each experiment from a properly stored stock. |
| Interaction with other solution components. | 1. Investigate potential interactions between miraculin and other molecules in your solution. 2. Consider using a simpler buffer system to minimize potential interferences. |
Data on Miraculin Stability
Table 1: Effect of Temperature on Miraculin Activity
| Temperature (°C) | Exposure Time | Observation | Reference |
| 40 - 50 | 5 minutes | Pulp could be stabilized by drying at these temperatures. | [7] |
| > 50 | 5 minutes | Significant loss of functionality and decreased concentration. | [7] |
| 70 | 5 minutes | 70.5% loss of miraculin in raw pulp. | [10] |
| 80 | 5 minutes | 71.9% loss of miraculin in raw pulp. | [10] |
| 100 | - | Inactivated. | [2] |
Table 2: Effect of pH on Miraculin Stability and Function
| pH Range | Stability/Function | Reference |
| < 3 | Inactivated | [1][2][3] |
| 3 - 12 | Stable | [1][3] |
| 4.8 - 6.5 | Activates sweet taste receptors (functional range) | [4][5][6] |
| 6.7 and higher | Acts as an antagonist to sweet receptors | [4][5] |
| > 12 | Inactivated | [1][2][3] |
Experimental Protocols
Protocol 1: Basic Miraculin Solution Preparation and Storage
-
Reconstitution: If starting with lyophilized miraculin, reconstitute the powder in a buffered solution (e.g., 20mM Tris-HCl, 0.5M sodium chloride, pH 8.0) to a desired stock concentration (e.g., 0.1-1 mg/ml).[8]
-
Centrifugation: For maximum recovery, centrifuge the vial after thawing and before opening the cap to collect all the material at the bottom.[8]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.
-
Storage:
Protocol 2: Assessing Miraculin Stability under Different Conditions
-
Sample Preparation: Prepare multiple aliquots of your Miraculin (1-20) solution.
-
Condition Exposure:
-
pH: Adjust the pH of different aliquots to various levels (e.g., pH 2, 4, 7, 10, 13) using appropriate buffers.
-
Temperature: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 70°C) for a defined period.
-
-
Activity Assay: After exposure, bring all samples to a consistent pH (e.g., pH 4.8) and temperature. Assess the taste-modifying activity using a sensory panel or a cell-based assay that measures the activation of sweet taste receptors in the presence of an acid.
-
Quantification: Analyze the amount of intact miraculin remaining using techniques like SDS-PAGE or HPLC.
-
Data Analysis: Compare the activity and concentration of the treated samples to a control sample stored under optimal conditions (e.g., -20°C, stable pH).
Visualizations
Caption: Workflow for testing the stability of Miraculin under different pH and temperature conditions.
Caption: pH-dependent mechanism of Miraculin's interaction with the sweet taste receptor.
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growables.org [growables.org]
- 4. sciencenews.org [sciencenews.org]
- 5. pnas.org [pnas.org]
- 6. nwnoggin.org [nwnoggin.org]
- 7. tropentag.de [tropentag.de]
- 8. usbio.net [usbio.net]
- 9. richberry.ph [richberry.ph]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation of Miraculin (1-20) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with the Miraculin (1-20) peptide.
Introduction to Miraculin (1-20) Peptide Aggregation
The Miraculin (1-20) peptide, with the sequence H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH, is the N-terminal fragment of the taste-modifying protein Miraculin.[1][2] While its hydrophilic nature, indicated by a grand average of hydropathy (GRAVY) score of -0.88, suggests a lower propensity for aggregation compared to hydrophobic peptides, issues can still arise under specific experimental conditions.[1] Aggregation is a common challenge in peptide research and can significantly impact experimental outcomes by reducing the effective concentration of the monomeric peptide and leading to the formation of insoluble precipitates. This guide provides practical solutions to mitigate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Miraculin (1-20) peptide aggregation?
A1: Peptide aggregation is influenced by a variety of intrinsic and extrinsic factors. For the Miraculin (1-20) peptide, key drivers can include:
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pH close to the isoelectric point (pI): The theoretical pI of Miraculin (1-20) is 3.96.[1] At or near this pH, the net charge of the peptide is minimal, reducing electrostatic repulsion between peptide molecules and promoting aggregation.
-
High peptide concentration: Increased proximity of peptide molecules at higher concentrations can facilitate intermolecular interactions that lead to aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions and increasing molecular motion.
-
Ionic strength of the buffer: The presence of salts can either suppress or enhance aggregation depending on the specific salt and its concentration. High salt concentrations can sometimes shield charges and promote aggregation.
-
Lyophilization and reconstitution: The processes of freezing, drying, and re-dissolving the peptide can introduce stress, leading to the formation of aggregates.
Q2: How can I detect if my Miraculin (1-20) peptide is aggregating?
A2: Several signs can indicate peptide aggregation:
-
Visual observation: The most obvious sign is the appearance of cloudiness, precipitation, or a gel-like consistency in your peptide solution.
-
Inconsistent experimental results: Variability in bioactivity or binding assays can be a result of differing amounts of aggregated peptide between samples.
-
Difficulties in solubilization: If the lyophilized peptide does not dissolve readily in the chosen solvent, it may have already formed aggregates.
-
Analytical techniques: Methods such as High-Performance Liquid Chromatography (HPLC), Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM) can be used to detect and quantify aggregates.
Q3: What is the first step I should take if I suspect my peptide is aggregating?
A3: The first step is to assess your peptide handling and solution conditions. Review the pH of your buffer, the peptide concentration, and the storage conditions. A simple initial troubleshooting step is to attempt to resolubilize the peptide under different buffer conditions, for example, by adjusting the pH to be at least 2 units away from the pI (i.e., below pH 1.96 or above pH 5.96).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming aggregation of the Miraculin (1-20) peptide.
Issue 1: Peptide fails to dissolve or precipitates out of solution.
This is a common indication of aggregation. The following steps can be taken to address this issue:
| Solution Strategy | Experimental Protocol | Expected Outcome |
| Optimize Solution pH | Prepare a series of buffers with pH values ranging from 2 to 9. Attempt to dissolve the peptide in each buffer at the desired concentration. | The peptide should readily dissolve in buffers where the pH is significantly different from its pI of 3.96. |
| Reduce Peptide Concentration | Prepare serial dilutions of your stock peptide solution. Observe the concentration at which the peptide remains soluble. | Lowering the concentration reduces the likelihood of intermolecular interactions, thus preventing aggregation. |
| Incorporate Solubilizing Agents | Add small amounts of organic solvents (e.g., DMSO, DMF, acetonitrile) or non-ionic detergents to the buffer before dissolving the peptide. | These agents can disrupt hydrophobic interactions that may contribute to aggregation. |
| Use Chaotropic Agents | Introduce chaotropic agents like guanidinium chloride or urea to the buffer to disrupt the hydrogen-bonding network of water and denature aggregates. | These agents can help to resolubilize aggregated peptide. |
Issue 2: Inconsistent results in biological assays.
Variability in experimental data can often be traced back to inconsistent amounts of active, monomeric peptide.
| Solution Strategy | Experimental Protocol | Expected Outcome |
| Pre-clarify Peptide Solution | Before use, centrifuge the peptide solution at high speed (e.g., 14,000 x g for 10 minutes) and use the supernatant for your experiments. | This will remove pre-existing insoluble aggregates from the solution. |
| Monitor Aggregation Over Time | Use a technique like DLS to monitor the size distribution of peptide particles in your solution over the time course of your experiment. | This will help determine if aggregation is occurring during the experiment and influencing the results. |
| Include Additives | Incorporate aggregation inhibitors such as arginine or specific excipients into your assay buffer. | These additives can stabilize the monomeric form of the peptide. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Aggregate Detection
Objective: To separate and quantify monomeric Miraculin (1-20) from its aggregated forms.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the Miraculin (1-20) peptide in the buffer of interest. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm.
-
Analysis: Monomeric peptide will elute as a sharp peak. Aggregates, being larger and often more hydrophobic, may elute earlier or as broader peaks.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregate Detection
Objective: To detect the presence of beta-sheet rich fibrillar aggregates.
Methodology:
-
Reagent Preparation:
-
Prepare a 25 µM Thioflavin T stock solution in buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
Prepare a 1 mg/mL solution of Miraculin (1-20) peptide in the desired buffer.
-
-
Assay:
-
In a 96-well black plate, add 10 µL of the peptide solution to 190 µL of the ThT solution.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence intensity with excitation at 440 nm and emission at 485 nm.
-
Analysis: An increase in fluorescence intensity compared to a buffer-only control indicates the presence of fibrillar aggregates.
Visualizations
Caption: Workflow for analyzing Miraculin (1-20) peptide aggregation.
Caption: Troubleshooting decision tree for Miraculin (1-20) aggregation.
References
Miraculin (1-20) Receptor Binding Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting Miraculin receptor binding assays. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Miraculin's interaction with the sweet taste receptor?
Miraculin, a glycoprotein, interacts with the human sweet taste receptor, a heterodimer composed of TAS1R2 and TAS1R3 subunits.[1][2][3] This interaction is uniquely pH-dependent. At a neutral pH (around 7.4), Miraculin binds to the receptor and acts as an antagonist, inhibiting the receptor's response to other sweeteners.[1][4][5] However, in an acidic environment (pH below 6.5), Miraculin undergoes a conformational change and becomes a potent agonist, activating the sweet taste receptor and eliciting a sweet taste sensation from sour stimuli.[1][4][5] The amino-terminal domain of the hT1R2 subunit is crucial for this interaction.[4][5]
Q2: Which cell lines are suitable for Miraculin receptor binding and functional assays?
Human Embryonic Kidney 293 (HEK293) cells and their variants (e.g., HEK293T) are commonly used for these assays.[2][6] These cells are amenable to transient or stable transfection with the cDNAs encoding the human TAS1R2 and TAS1R3 receptor subunits. For functional assays measuring intracellular calcium, co-transfection with a promiscuous G-protein alpha subunit, such as Gα15, Gα16, or a chimeric G-protein like Gα16-gust44, is necessary to couple the receptor activation to the phospholipase C (PLC) pathway and subsequent calcium release.[2]
Q3: How is the activation of the Miraculin receptor typically measured in a cell-based assay?
The activation of the TAS1R2-TAS1R3 receptor by Miraculin in an acidic environment leads to the activation of the Gαq signaling pathway. This cascade results in the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores. Therefore, the most common method for measuring receptor activation is to monitor changes in intracellular calcium concentration using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM.[6][7] This can be done using techniques such as fluorescence microscopy or a plate-based fluorometric reader.
Q4: What are the critical pH conditions to consider in a Miraculin functional assay?
The pH of the assay buffer is the most critical parameter. To observe the agonistic activity of Miraculin, the final stimulation step must be performed at an acidic pH, typically between 4.8 and 6.5.[1][4] A pre-incubation step with Miraculin at a neutral pH (e.g., 7.4) is often performed to allow binding to the receptor in its antagonistic state. The subsequent switch to an acidic buffer then triggers the conformational change and receptor activation. It's important to have precise control over the pH of all solutions used in the assay.
Experimental Protocols
Protocol 1: Cell-Based Functional Assay for Miraculin Activity (Calcium Imaging)
This protocol outlines a method to measure the activation of the human sweet taste receptor by Miraculin using a calcium imaging assay in HEK293 cells.
Materials:
-
HEK293 cells
-
Expression plasmids for human TAS1R2, TAS1R3, and Gα16-gust44
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Transfection reagent
-
Assay Buffer (Neutral pH): Hanks' Balanced Salt Solution (HBSS) or similar, buffered to pH 7.4
-
Assay Buffer (Acidic pH): HBSS or similar, buffered to a range of pH 4.8-6.5 with citric acid or HCl
-
Miraculin stock solution
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
96-well black-walled, clear-bottom plates
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
24 hours before the assay, seed the cells into 96-well plates.
-
Co-transfect the cells with plasmids encoding hTAS1R2, hTAS1R3, and Gα16-gust44 using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in neutral assay buffer.
-
Remove the culture medium from the cells and wash once with neutral assay buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with neutral assay buffer to remove excess dye.
-
-
Miraculin Incubation and Stimulation:
-
Add neutral assay buffer containing the desired concentration of Miraculin to the cells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader or microscope.
-
To stimulate the receptor, add the acidic assay buffer to the wells to achieve the final desired acidic pH.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
The response can be normalized to a positive control (e.g., a known agonist of a co-expressed control GPCR) or expressed as a fold change over baseline.
-
Dose-response curves can be generated by testing a range of Miraculin concentrations.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for Miraculin receptor binding and functional assays based on available literature.
| Parameter | Value/Range | Notes |
| Miraculin Concentration | 10 nM - 1 µM | Effective concentrations for inducing a response in cell-based assays. |
| Agonistic pH Range | 4.8 - 6.5 | pH at which Miraculin acts as an agonist.[1][4] |
| Antagonistic pH | > 6.7 | pH at which Miraculin acts as an antagonist.[1][4] |
| Cell Line | HEK293 / HEK293T | Commonly used for heterologous expression of the receptor.[2][6] |
| Co-expressed G-protein | Gα15 / Gα16 / Gα16-gust44 | Required for coupling to the calcium signaling pathway.[2] |
| Calcium Indicator | Fura-2 AM / Fluo-4 AM | Used to measure intracellular calcium flux.[6][7] |
| Incubation Time (Miraculin) | 30 - 60 minutes | Pre-incubation at neutral pH before acidic stimulation. |
| Incubation Temperature | Room Temperature / 37°C | Standard assay conditions. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response or weak signal after acidic stimulation | 1. Low receptor expression. 2. Inefficient G-protein coupling. 3. Incorrect pH of the acidic buffer. 4. Inactive Miraculin. 5. Problems with calcium dye loading. | 1. Optimize transfection efficiency; consider generating a stable cell line. 2. Ensure the correct G-protein is co-expressed; verify its expression. 3. Prepare fresh acidic buffer and verify the pH with a calibrated pH meter. 4. Use a fresh, properly stored stock of Miraculin. 5. Optimize dye concentration and loading time; ensure cells are healthy. |
| High background fluorescence | 1. Cell death or unhealthy cells. 2. Incomplete removal of excess calcium dye. 3. Autofluorescence from compounds or media. | 1. Ensure proper cell culture and handling techniques. 2. Increase the number of washes after dye loading. 3. Use phenol red-free media for the assay; check for autofluorescence of test compounds. |
| Inconsistent results between wells/experiments | 1. Variation in cell number per well. 2. Inconsistent transfection efficiency. 3. Pipetting errors, especially with pH adjustments. 4. Temperature fluctuations. | 1. Ensure a uniform cell seeding density. 2. Use a consistent transfection protocol and reagent-to-DNA ratio. 3. Use calibrated pipettes and ensure thorough mixing when adding acidic buffer. 4. Maintain a stable temperature throughout the assay. |
| Signal observed at neutral pH | 1. Contamination of Miraculin stock with an agonist. 2. Non-specific activation of the cells. | 1. Test the Miraculin stock on untransfected cells to check for non-specific effects. 2. Run controls with buffer alone to assess baseline cell activity. |
Visualizations
Caption: Miraculin Signaling Pathway.
Caption: Functional Assay Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular acidification is required for full activation of the sweet taste receptor by miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure and activation mechanism of human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brainvta.tech [brainvta.tech]
avoiding artifacts in Miraculin (1-20) functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Miraculin in functional assays. The information is tailored for scientists and drug development professionals to help avoid common artifacts and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Miraculin?
Miraculin is a glycoprotein that modifies taste perception.[1] At a neutral pH, it binds to the human sweet taste receptor (a heterodimer of TAS1R2 and TAS1R3 subunits) and acts as an antagonist.[2][3] However, in an acidic environment (pH below 6.5), Miraculin undergoes a conformational change and becomes a potent agonist of the sweet taste receptor.[1][4] This activation leads to the perception of a sweet taste from sour stimuli. The amino-terminal domain of the TAS1R2 subunit is critical for this interaction.[2]
Q2: Which functional assays are most common for quantifying Miraculin activity?
Cell-based functional assays are the standard for quantifying Miraculin's activity. These assays typically use a host cell line, such as HEK293, that is engineered to express the human sweet taste receptor (TAS1R2/TAS1R3).[2][5] The two most common readouts for receptor activation are:
-
Calcium Flux Assays: These measure the increase in intracellular calcium concentration ([Ca2+]) upon receptor activation.[2][6]
-
Cyclic AMP (cAMP) Assays: These assays measure the change in intracellular cAMP levels, a downstream second messenger of many GPCRs.[7]
Q3: What is the typical effective concentration of Miraculin in these assays?
In cell-based assays, Miraculin has been shown to have a half-maximal effective concentration (EC₅₀) of approximately 0.44 nM when stimulated with an acidic buffer at pH 5.0.[2]
Troubleshooting Guide
Issue 1: Low or No Signal Upon Acidic Stimulation
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Assay Buffer | Verify the final pH of your acidic stimulation buffer after all components have been added. The optimal pH range for Miraculin activation is between 4.8 and 6.5.[1] Prepare a fresh buffer and re-measure the pH. |
| Miraculin Degradation | Miraculin is a protein that can degrade if not handled properly. It is sensitive to high temperatures and extreme pH (below 3 and above 12).[1] Prepare fresh Miraculin solutions for each experiment and store stock solutions as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Health or Receptor Expression | Ensure that your cells are healthy and not beyond their recommended passage number.[8][9] Verify the expression of the TAS1R2/TAS1R3 receptors in your cell line using a positive control, such as sucrose or another known sweet agonist.[5] |
| Insufficient G-protein Coupling | The sweet taste receptor signals through G-proteins. If your host cell line does not endogenously express the appropriate G-protein, you may need to co-transfect a promiscuous G-protein, such as Gα16 or Gαq, to couple the receptor to the downstream signaling pathway (e.g., calcium release).[6] |
Issue 2: High Background Signal or Non-Specific Activity
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to agonist-independent signaling. Consider titrating the amount of receptor plasmid used for transfection to find an optimal expression level that minimizes background while maintaining a good signal window. |
| Contamination of Cell Culture | Mycoplasma or other microbial contamination can affect cell health and lead to artifacts. Regularly test your cell cultures for contamination.[9] |
| Autofluorescence of Test Compounds | If you are using a fluorescence-based assay (e.g., Fluo-4 for calcium), colored or fluorescent compounds in your sample can interfere with the reading.[10][11] Consider using a luminescence-based assay (e.g., aequorin-based calcium assay or a cAMP Glo assay) to minimize this interference.[10] |
| Non-specific Effects of High Compound Concentrations | At very high concentrations, some compounds may elicit a response in mock-transfected cells (cells not expressing the sweet taste receptor).[5] Always include a mock-transfected control to check for non-specific effects. |
Issue 3: Poor Assay Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Variations in the number of cells per well can lead to variability in the signal. Use a consistent cell seeding protocol and ensure even cell distribution in the microplate. |
| Inaccurate Pipetting | Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can affect cell health and compound concentrations. To minimize this, avoid using the outermost wells or fill them with sterile water or PBS. |
| Inconsistent Incubation Times | Adhere strictly to the specified incubation times for cell plating, compound treatment, and assay reagent addition. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Miraculin EC₅₀ | ~0.44 nM | HEK293 cells expressing hTAS1R2/TAS1R3, stimulated with acidic buffer (pH 5.0) | [2] |
| Miraculin Activation pH | 4.8 - 6.5 | Cell-based and sensory studies | [1] |
| Miraculin Inactivation pH | < 3 and > 12 | Biochemical studies | [1] |
Experimental Protocols & Workflows
Miraculin Signaling Pathway
References
- 1. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing pH Conditions for Miraculin Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for experiments involving the taste-modifying protein, Miraculin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for Miraculin's taste-modifying activity?
A1: Miraculin's unique ability to make sour foods taste sweet is highly pH-dependent. The optimal pH range for its activity is between 4.8 and 6.5.[1][2] Below pH 3 and above pH 12, the protein is denatured and loses its function.[2][3]
Q2: How does pH regulate the activity of Miraculin?
A2: At a neutral pH, Miraculin binds to the human sweet taste receptor (T1R2-T1R3) without activating it, essentially acting as an antagonist.[4][5][6] In an acidic environment, the presence of protons (H+ ions) induces a conformational change in the Miraculin-receptor complex. This change leads to the activation of the sweet taste receptor, causing sour stimuli to be perceived as sweet.[1]
Q3: Is there a difference in activity between extracellular and intracellular acidification?
A3: Yes, both play a role in the full activation of the sweet taste receptor by Miraculin.[2][7] Extracellular acidification initiates the activation process. However, weak acids that can penetrate the cell membrane and cause intracellular acidification tend to induce a more intense sweet taste compared to strong acids.[7]
Q4: Does Miraculin itself taste sweet?
A4: No, at neutral pH, Miraculin is tasteless.[4][5][8] Its sweet-inducing property is only exhibited in the presence of an acid.
Q5: What is the recommended concentration of Miraculin for in-vitro experiments?
A5: The effective concentration can vary depending on the experimental setup. However, a concentration of at least 4 x 10⁻⁷ mol/L held in the mouth for about 3 minutes has been noted to achieve maximum sweetness perception, equivalent to a 0.4 mol/L sucrose solution.[3] For in-vitro cell-based assays, concentrations around 10 µg/ml have been used.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Miraculin.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low sweet taste perception in sensory panels. | Incorrect pH of the acidic solution. | Ensure the pH of your sour stimulus is within the optimal range of 4.8-6.5.[1][2] Verify with a calibrated pH meter. |
| Insufficient incubation time with Miraculin. | Allow for adequate contact time of the Miraculin solution with the taste receptors. For human sensory panels, this can be up to 3 minutes.[3] | |
| Miraculin degradation. | Check the storage conditions of your Miraculin stock. It is sensitive to high temperatures and extreme pH.[2][3] Prepare fresh solutions for each experiment. | |
| Inconsistent results in cell-based assays. | Fluctuations in buffer pH. | Use a stable and appropriate buffer system for your acidic solutions. Ensure the final pH of the medium is consistent across all wells and plates. |
| Cell line viability issues. | Verify that the acidic conditions are not adversely affecting the viability of your cells (e.g., HEK293 cells expressing T1R2-T1R3). Perform a cell viability assay at the experimental pH. | |
| Miraculin acting as an antagonist. | At neutral or near-neutral pH (above 6.5), Miraculin can inhibit the response to other sweet compounds.[4][6] Ensure your experimental design accounts for this antagonistic activity at baseline pH. | |
| Low signal-to-noise ratio in receptor activation assays. | Suboptimal Miraculin concentration. | Titrate the concentration of Miraculin to find the optimal level for your specific assay. |
| Choice of acid. | Weak acids may produce a stronger response due to intracellular acidification.[7] Consider testing different weak acids (e.g., citric acid, acetic acid) to enhance the signal. |
Experimental Protocols
Protocol 1: In-Vitro Cell-Based Assay for Miraculin Activity
This protocol outlines a method for quantitatively evaluating the acid-induced sweetness of Miraculin using a cell-based assay system.
Objective: To measure the activation of the human sweet taste receptor (hT1R2-hT1R3) by Miraculin in response to a decrease in pH.
Materials:
-
HEK293 cells stably expressing the hT1R2-hT1R3 receptor.
-
Cell culture medium (e.g., DMEM).
-
Miraculin solution (e.g., 10 µg/ml).
-
Acidic buffer solutions with varying pH values (e.g., pH 4.8, 5.5, 6.5, 7.4). A suitable buffer would be a citrate or phosphate-citrate buffer.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorescence plate reader.
Methodology:
-
Cell Culture: Culture the HEK293-hT1R2-hT1R3 cells in appropriate flasks until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This will allow for the measurement of intracellular calcium influx upon receptor activation.
-
Miraculin Incubation: Wash the cells with a neutral pH buffer (e.g., pH 7.4) and then incubate them with the Miraculin solution at a neutral pH.
-
Acid Stimulation: Apply the acidic buffer solutions to the wells to stimulate the cells.
-
Data Acquisition: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.
-
Data Analysis: Plot the change in fluorescence as a function of pH to determine the pH-dependent activity of Miraculin.
Visualizations
Signaling Pathway of Miraculin Activity
Caption: Miraculin's pH-dependent interaction with the sweet taste receptor.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for quantifying Miraculin activity using a cell-based assay.
References
- 1. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miraculin - Wikipedia [en.wikipedia.org]
- 4. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
stability issues of miraculin at different temperatures and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of miraculin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is miraculin and what are its general stability limitations?
A1: Miraculin is a glycoprotein extracted from the fruit of Synsepalum dulcificum that modifies taste perception, making sour stimuli taste sweet.[1] It is a protein and thus susceptible to denaturation. Its activity is permanently lost at high temperatures (thermolabile) and at extreme pH levels.[1][2][3] Specifically, miraculin is inactivated at temperatures above 100°C and at pH values below 3 or above 12.[2]
Q2: What is the optimal pH range for miraculin's taste-modifying activity?
A2: Miraculin's unique taste-modifying effect is pH-dependent. It activates the human sweet taste receptors (hT1R2-hT1R3) under acidic conditions, typically at a pH below 6.5.[2][4] The activity increases as the pH decreases, with the optimal range being between pH 4.8 and 6.5.[2][5][6] At neutral pH (6.7 and higher), miraculin binds to the sweet receptors but acts as an antagonist, potentially inhibiting the taste of other sweet substances.[5][7][8]
Q3: How does temperature affect the stability and activity of miraculin?
A3: Miraculin is sensitive to heat. While it is considered relatively heat-stable for potential use in acidic soft drinks, its activity is destroyed by boiling or high temperatures used in cooking.[1][9] Studies have shown a significant loss of functionality and concentration when exposed to temperatures above 50°C.[10] For example, heat treatments of raw miracle fruit pulp at 70°C and 80°C for just 5 minutes resulted in miraculin losses of 70.5% and 71.9%, respectively.[11][12]
Q4: What are the recommended storage conditions for miraculin?
A4: For long-term stability, proper storage is crucial. Freeze-drying (lyophilisation) is a common method for preserving the miracle fruit and its active protein.[3][13][14]
-
Short-term: A solution of miraculin at pH 3.7 and 4°C can remain stable for one month.[15]
-
Long-term: Purified miraculin, in pure form or solution, can be stored for up to 6 months without significant loss of function.[3] Freeze-dried miracle berry powder has a supported shelf life of 24 months when stored at 20°C and 50% relative humidity.[13][14]
Troubleshooting Guides
Problem: My purified miraculin sample shows no taste-modifying activity.
-
Possible Cause 1: Thermal Denaturation.
-
Possible Cause 2: Extreme pH Exposure.
-
Possible Cause 3: Incorrect Assay Conditions.
Problem: The sweet-inducing effect of my miraculin sample is weaker than expected.
-
Possible Cause 1: Sub-optimal pH.
-
Troubleshooting: The intensity of the sweet taste is dependent on the acidity of the stimulus. The effect is strongest at lower pH values within the active range (e.g., pH 4.8).[5][7] At pH 5.7, the response is only half of what it is at pH 4.8.[7][8] Adjust the pH of your acidic solution to be within the optimal range.
-
-
Possible Cause 2: Partial Degradation.
-
Troubleshooting: The sample may have been exposed to moderately elevated temperatures or stored improperly, leading to partial loss of active protein. Review your handling and storage protocols. For instance, even at 60°C, miraculin concentration begins to decrease.[16]
-
-
Possible Cause 3: Insufficient Concentration or Contact Time.
-
Troubleshooting: The duration and intensity of the effect depend on the miraculin concentration and the contact time with the taste buds. The maximum effect is achieved with a solution of at least 4x10⁻⁷ mol/L held in the mouth for about 3 minutes.[1]
-
Data Summary
Table 1: Effect of Temperature on Miraculin Stability & Activity
| Temperature Condition | Observation | Source |
| > 100 °C | Complete and permanent inactivation (denaturation). | [2] |
| 90 °C (5 min) | Denaturation observed via SDS-PAGE; no visible protein band. | [17] |
| 80 °C (5 min) | 71.9% loss of miraculin in raw pulp. | [11][12] |
| 70 °C (5 min) | 70.5% loss of miraculin in raw pulp. | [11][12] |
| > 50 °C | Significant loss of functionality and concentration observed. | [10] |
| 40 - 45 °C (5 min) | No loss of functionality; effect persistence time of 150 minutes. | [16] |
| 4 °C (at pH 3.7) | Activity remained stable for one month. | [15] |
Table 2: Effect of pH on Miraculin Stability & Activity
| pH Condition | Observation | Source |
| < 2.5 | Greatly reduced activity; potential denaturation. | [9][15] |
| < 3.0 | Inactivated. | [1][2][3] |
| 3.0 - 12.0 | Considered the stable range during storage. | [9] |
| 4.8 - 6.5 | Optimal range for taste-modifying activity. | [2][5][6] |
| 5.7 | Half-maximal response compared to pH 4.8. | [7][8] |
| > 6.5 | Little to no taste-modifying activity observed. | [5][8] |
| ≥ 6.7 | Acts as an antagonist to the sweet taste receptor. | [5] |
| > 12.0 | Inactivated. | [1][2][3][15] |
Experimental Protocols
Protocol 1: Extraction and Purification of Miraculin
This protocol is based on methods described in the literature for isolating miraculin from the pulp of Synsepalum dulcificum.[9][18][19]
Materials:
-
Frozen pulp of S. dulcificum
-
0.5 M NaCl solution
-
Ammonium sulfate
-
CM-Sepharose ion-exchange column
-
Concanavalin A-Sepharose affinity column
-
Appropriate buffers for chromatography
-
Centrifuge and spectrophotometer
Methodology:
-
Extraction: a. Homogenize the fruit pulp in a 0.5 M NaCl solution.[9][19] This method extracts miraculin effectively, yielding a colorless solution.[18] b. Centrifuge the homogenate at 12,000 x g for 30 minutes to pellet insoluble material.[9] c. Collect the supernatant, which contains the crude miraculin extract.
-
Ammonium Sulfate Fractionation: a. Precipitate proteins from the supernatant by adding ammonium sulfate. b. Centrifuge to collect the protein pellet and redissolve it in a minimal amount of appropriate buffer.
-
Ion-Exchange Chromatography: a. Apply the redissolved protein solution to a CM-Sepharose ion-exchange column equilibrated with the starting buffer. b. Elute the bound proteins using a salt gradient. c. Collect fractions and measure protein content (e.g., at 280 nm) and test for taste-modifying activity.
-
Affinity Chromatography: a. Pool the active fractions from the ion-exchange step. b. Apply the pooled sample to a Concanavalin A-Sepharose column.[18][19] This step specifically binds glycoproteins like miraculin. c. Elute the purified miraculin using a gradient of a competitive sugar, such as methyl-α-D-glucoside.[20]
-
Purity Confirmation: a. Analyze the final purified sample using techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and SDS-PAGE to confirm purity and molecular weight.[18][19]
Protocol 2: Cell-Based Assay for Miraculin Activity
This protocol describes a method to quantitatively evaluate the acid-induced sweetness of miraculin using a cell line expressing the human sweet taste receptor (hT1R2-hT1R3).[5][8]
Materials:
-
HEK cells stably expressing hT1R2-hT1R3 and a G-protein (e.g., G16gust44).
-
Purified miraculin sample.
-
Fura-2 AM (calcium indicator dye).
-
Assay buffer (neutral pH, e.g., 7.4).
-
Acidic buffer (stimulation buffer, e.g., pH 5.0).
-
Fluorescence plate reader or microscope.
Methodology:
-
Cell Preparation: a. Plate the hT1R2-hT1R3 expressing cells in a multi-well plate and grow to an appropriate confluency.
-
Miraculin Incubation and Dye Loading: a. Pre-incubate the cells with a known concentration of the miraculin sample (e.g., 30-100 nM) in the presence of the calcium indicator Fura-2 AM.[5][8] This allows the miraculin to bind to the sweet taste receptors.
-
Washing: a. After incubation, gently wash the cells with neutral assay buffer to remove any unbound miraculin and excess dye.[8]
-
Acidic Stimulation: a. Add the acidic buffer to the wells to stimulate the cells. This mimics the introduction of a sour taste. b. Immediately measure the change in intracellular calcium concentration by recording the fluorescence ratio (e.g., F340/F380 for Fura-2).[8] An increase in this ratio indicates receptor activation.
-
Data Analysis: a. Quantify the response by counting the number of responding cells or measuring the peak fluorescence intensity. b. Normalize the response relative to a known sweetener like aspartame to compare activity across experiments.[8] The response should be pH-dependent, increasing as the stimulation buffer pH decreases from 6.5 to 4.8.[5]
Visualizations
Miraculin's Mechanism of Action
Caption: pH-dependent binding and activation of the sweet taste receptor by miraculin.
Experimental Workflow for Miraculin Purification
Caption: A multi-step workflow for the extraction and purification of miraculin.
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growables.org [growables.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencenews.org [sciencenews.org]
- 8. nwnoggin.org [nwnoggin.org]
- 9. richberry.ph [richberry.ph]
- 10. tropentag.de [tropentag.de]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing the miraculin content of Beninese Sisrè berries (Synsepalum dulcificum Schumach. & Thonn.) and exploring its thermal behavior [agris.fao.org]
- 13. science.food.gov.uk [science.food.gov.uk]
- 14. science.food.gov.uk [science.food.gov.uk]
- 15. Miraculin reseach [growables.org]
- 16. tropentag.de [tropentag.de]
- 17. agritrop.cirad.fr [agritrop.cirad.fr]
- 18. researchgate.net [researchgate.net]
- 19. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Miraculin (1-20) vs. Full-Length Miraculin: A Comparative Analysis of Taste-Modifying Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the taste-modifying protein miraculin in its full-length form and as a truncated N-terminal fragment, miraculin (1-20). The information presented is based on available scientific literature and is intended to guide research and development efforts in taste modulation and receptor-ligand interactions.
Executive Summary
Full-length miraculin is a well-characterized glycoprotein with the unique ability to make sour substances taste sweet. This activity is pH-dependent and mediated by the protein's interaction with the T1R2-T1R3 sweet taste receptor on the tongue. In contrast, there is a significant lack of publicly available experimental data on the taste-modifying activity of the miraculin (1-20) peptide fragment. While this N-terminal fragment is commercially available, its ability to replicate the effects of the full-length protein has not been documented in the scientific literature found. Therefore, this guide will primarily detail the known properties and mechanisms of full-length miraculin, while highlighting the current data gap regarding the miraculin (1-20) fragment.
Full-Length Miraculin: A Detailed Profile
Full-length, mature miraculin is a homodimeric glycoprotein composed of two 191-amino acid subunits.[1][2] Its taste-modifying prowess is attributed to its unique, pH-dependent interaction with the human sweet taste receptor, hT1R2-hT1R3.[3][4] At neutral pH, miraculin binds to the receptor but remains inactive, acting as an antagonist.[3][4] However, in an acidic environment (pH below 6.5), the protein undergoes a conformational change and becomes a potent agonist of the sweet taste receptor, eliciting a strong sweet sensation from sour foods.[1][5]
Quantitative Data on Full-Length Miraculin Activity
| Parameter | Value | Reference |
| Molecular Weight | ~24.6 kDa (per monomer) | [2] |
| Amino Acid Residues | 191 | [1] |
| Active Form | Homodimer | [6][7] |
| Receptor Target | hT1R2-hT1R3 | [3] |
| pH for Activity | < 6.5 | [1] |
| Half-maximal Sweetness (Sensory) | ~10 nM | [3] |
| Key Residues for Activity | His30, His60 | [8] |
Miraculin (1-20): An Undefined Activity Profile
Miraculin (1-20) is a synthetic peptide corresponding to the first 20 amino acids of the N-terminus of the mature miraculin protein. While this peptide is available for purchase from some research chemical suppliers, no peer-reviewed studies detailing its taste-modifying activity, receptor binding affinity, or mechanism of action were identified in a comprehensive literature search.
It is known that the full-length miraculin protein binds to the N-terminal region of the hT1R2 sweet taste receptor subunit.[9] This suggests a potential role for the N-terminus of miraculin in receptor interaction. However, it is crucial to note that this does not provide direct evidence that the isolated 1-20 peptide is active on its own. The activity of the full-length protein is dependent on its dimeric structure and specific conformational changes, which may not be replicated by a short peptide fragment.
Experimental Protocols for Full-Length Miraculin Characterization
Miraculin Purification
A common method for purifying miraculin from its natural source, the miracle fruit (Synsepalum dulcificum), involves the following steps:
-
Extraction: Homogenization of the fruit pulp in a saline solution (e.g., 0.5 M NaCl).
-
Fractionation: Ammonium sulfate precipitation to enrich the protein fraction.
-
Chromatography: A series of column chromatography steps, typically including ion-exchange (e.g., CM-Sepharose) and affinity chromatography (e.g., Concanavalin A-Sepharose), to isolate pure miraculin.
Taste-Modifying Activity Assay (Sensory Analysis)
A standard protocol to assess the taste-modifying activity of miraculin in human subjects involves:
-
Baseline Measurement: Subjects rate the taste intensity of various solutions (e.g., sour, sweet, salty, bitter) using a standardized scale.
-
Miraculin Application: Subjects hold a solution of purified miraculin in their mouths for a set duration (e.g., 3 minutes) and then expectorate.
-
Post-Application Measurement: Subjects re-taste the same set of solutions and re-rate their perceived taste intensities. A significant increase in the sweetness rating of acidic solutions indicates taste-modifying activity.
Cell-Based Receptor Activation Assay
To quantitatively measure the activation of the hT1R2-hT1R3 receptor by miraculin, a cell-based assay can be employed:
-
Cell Line: Use a stable cell line (e.g., HEK293 cells) co-expressing the hT1R2 and hT1R3 receptor subunits and a reporter system (e.g., a calcium-sensitive fluorescent dye).
-
Miraculin Incubation: Pre-incubate the cells with a solution of miraculin at a neutral pH.
-
Acidic Stimulation: Apply an acidic buffer to the cells and measure the reporter signal (e.g., changes in intracellular calcium levels). An increase in the signal in the presence of miraculin and acid indicates receptor activation.[3]
Visualizing Miraculin's Mechanism and Experimental Workflow
Signaling Pathway of Full-Length Miraculin
Caption: pH-dependent activation of the sweet taste receptor by miraculin.
Experimental Workflow for Miraculin Activity Assessment
Caption: General workflow for characterizing miraculin's taste-modifying activity.
Conclusion and Future Directions
Full-length miraculin is a fascinating protein with a well-documented, pH-dependent taste-modifying activity. Its mechanism of action through the hT1R2-hT1R3 sweet taste receptor is a subject of ongoing research. In stark contrast, the functional properties of the miraculin (1-20) peptide remain uncharacterized in the scientific literature.
For researchers and drug development professionals, this represents both a challenge and an opportunity. While full-length miraculin holds promise for applications in food science and potentially therapeutics, its production and stability can be limiting factors. A small, active peptide fragment could offer advantages in terms of synthesis, stability, and delivery. However, based on the current lack of evidence, it cannot be assumed that miraculin (1-20) possesses any of the taste-modifying properties of the full-length protein.
Future research should focus on the systematic evaluation of miraculin-derived peptides, including miraculin (1-20), to determine their receptor binding affinities and functional activities. Such studies would be invaluable in elucidating the minimal structural requirements for miraculin's unique taste-modifying effects and could pave the way for the development of novel taste modulators.
References
- 1. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miraculin - Wikipedia [en.wikipedia.org]
- 3. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional expression of miraculin, a taste-modifying protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miraculin - Proteopedia, life in 3D [proteopedia.org]
- 8. dspace.sti.ufcg.edu.br [dspace.sti.ufcg.edu.br]
- 9. reddit.com [reddit.com]
Unlocking Sweetness: A Functional Comparison of Miraculin's Molecular Architectures
For researchers, scientists, and professionals in drug development, understanding the structure-function relationship of the taste-modifying protein Miraculin is paramount for its potential applications as a non-caloric sweetener alternative. This guide provides an objective comparison of the functional properties of Miraculin in its different structural forms, supported by experimental data and detailed methodologies.
Miraculin, a glycoprotein from the fruit of Synsepalum dulcificum, possesses the unique ability to make sour substances taste sweet. This remarkable activity is not inherent to the protein monomer but is critically dependent on its quaternary structure and specific amino acid residues. At a neutral pH, Miraculin is tasteless but binds to the sweet taste receptor (T1R2-T1R3) as an antagonist.[1][2] In an acidic environment, the protein undergoes a conformational change and acts as an agonist, triggering the sweet taste sensation.[1][2]
Comparative Analysis of Miraculin Forms
The taste-modifying functionality of Miraculin is intricately linked to its oligomeric state and the presence of key amino acid residues. The monomeric form of Miraculin is functionally inactive. Dimerization is a prerequisite for its taste-modifying properties, with the tetrameric form also being reported as active.[3][4][5] Site-directed mutagenesis studies have further pinpointed specific histidine residues as crucial for this activity.
| Form of Miraculin | Taste-Modifying Activity | Receptor Interaction (at neutral pH) | Key Findings |
| Monomer | Inactive | Binds to receptor | The individual polypeptide chain of Miraculin does not possess taste-modifying capabilities.[3][4][5] |
| Dimer | Active | Binds as an antagonist | The dimeric form is the minimal functional unit that elicits taste-modifying activity in an acidic pH.[3][4][5] |
| Tetramer | Active | Not fully characterized | The tetrameric assembly of Miraculin also demonstrates taste-modifying properties.[3] |
| H30A Mutant | Inactive | Not fully characterized | Mutation of the histidine residue at position 30 to alanine results in a loss of taste-modifying function.[6] |
| H30,60A Mutant | Inactive | Not fully characterized | Simultaneous mutation of histidine residues at positions 30 and 60 to alanine abolishes the protein's activity.[6] |
| Non-glycosylated | Active | Binds as an antagonist | Recombinant Miraculin expressed in E. coli without glycosylation retains its taste-modifying ability, indicating that the carbohydrate moieties are not essential for this function.[4] |
Experimental Protocols
Cell-Based Assay for Taste-Modifying Activity
This protocol describes a method to quantitatively evaluate the acid-induced sweetness of Miraculin using a cell-based assay with HEK293T cells expressing the human sweet taste receptor (hT1R2-hT1R3).[7][8]
Materials:
-
HEK293T cells
-
Expression vectors for hT1R2, hT1R3, and a G-protein chimera (Gα16-gust44)
-
Cell culture medium (e.g., DMEM)
-
Transfection reagent
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Assay buffer (neutral pH, e.g., 7.4)
-
Acidic buffer (e.g., pH 4.8-6.5)
-
Purified Miraculin or its fragments
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in the appropriate medium. Co-transfect the cells with the expression vectors for hT1R2, hT1R3, and Gα16-gust44 using a suitable transfection reagent. Incubate for 24-48 hours to allow for protein expression.
-
Cell Loading with Calcium Indicator: Wash the transfected cells with assay buffer. Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to intracellular calcium.
-
Pre-incubation with Miraculin: Pre-incubate the dye-loaded cells with a solution containing the Miraculin sample (or fragment) at a specific concentration for a defined period (e.g., 1 hour).
-
Washing: Gently wash the cells with the assay buffer to remove any unbound Miraculin.
-
Acid Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence. Stimulate the cells by adding the acidic buffer and continuously measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity upon acid stimulation corresponds to the activation of the sweet taste receptor. Analyze the dose-response relationship to determine the efficacy of the Miraculin sample.
Sensory Evaluation of Taste-Modifying Activity
This protocol outlines a method for assessing the taste-modifying properties of Miraculin fragments through human sensory panels.[9]
Materials:
-
Human volunteers
-
Solutions of Miraculin or its fragments at various concentrations
-
Acidic solutions (e.g., citric acid or lemon juice)
-
Water for rinsing
-
Hedonic scale for rating sweetness intensity (e.g., 9-point scale)
Procedure:
-
Panelist Selection and Training: Recruit and train a panel of sensory assessors. Familiarize them with the taste evaluation procedure and the rating scale.
-
Baseline Evaluation: Have the panelists taste the acidic solution and rate its sourness and any perceived sweetness on the hedonic scale.
-
Miraculin Application: Instruct the panelists to hold the Miraculin solution (or fragment solution) in their mouths for a specific duration (e.g., 2-3 minutes) to ensure coating of the tongue, and then expectorate.
-
Post-Miraculin Evaluation: After a short interval, have the panelists taste the same acidic solution again and rate its perceived sweetness.
-
Rinsing: Ensure panelists rinse their mouths thoroughly with water between samples.
-
Data Analysis: Compare the sweetness ratings of the acidic solution before and after the application of the Miraculin sample. A significant increase in the sweetness score indicates taste-modifying activity.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in Miraculin's function and its experimental evaluation, the following diagrams are provided.
Caption: Proposed mechanism of Miraculin's taste-modifying activity.
Caption: Experimental workflow for the cell-based taste-modifying assay.
References
- 1. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional expression of miraculin, a taste-modifying protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modelling of miraculin: Structural analyses and functional hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nwnoggin.org [nwnoggin.org]
- 8. pnas.org [pnas.org]
- 9. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sweet-Tasting Proteins: Unveiling the Sweetness Beyond Miraculin (1-20)
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the performance of various sweet-tasting proteins and their fragments, with a focus on available experimental data. While the initial query centered on the N-terminal 20-amino acid fragment of Miraculin, a thorough review of current scientific literature reveals a lack of specific data on the sweet-tasting or taste-modifying properties of this particular fragment. Therefore, this guide will focus on the well-characterized properties of the full-length Miraculin protein in comparison to other notable sweet-tasting proteins and their fragments, such as Brazzein, Monellin, and Thaumatin. This guide also provides detailed experimental protocols for the evaluation of such proteins.
Sweet-tasting proteins represent a promising class of natural, low-calorie sugar substitutes. Their intense sweetness and proteinaceous nature offer potential advantages in food science and pharmacology. Understanding their diverse mechanisms of action and physicochemical properties is crucial for their effective application and for the rational design of novel sweeteners.
Quantitative Comparison of Sweet-Tasting Proteins
The following table summarizes the key physicochemical and sensory properties of Miraculin, Brazzein, Monellin, and Thaumatin. This data is compiled from various experimental studies and provides a basis for comparing their performance as potential sweeteners.
| Property | Miraculin | Brazzein | Monellin | Thaumatin |
| Molecular Weight (kDa) | ~24.6 - 45[1] | ~6.5[2] | ~11.4 | ~22[3] |
| Number of Amino Acids | 191[1] | 54 | 94 (A chain: 44, B chain: 50)[4] | 207 |
| Sweetness Potency (vs. Sucrose on a weight basis) | Taste-modifying; induces sweetness in acidic conditions, equivalent to ~0.4 M sucrose[5] | 500 - 2,000x[2] | ~3,000x[4] | ~1,600 - 3,000x[6][7] |
| Sweetness Potency (vs. Sucrose on a molar basis) | Not directly comparable due to its mechanism | ~9,500x[5] | ~90,000 - 100,000x[8] | ~100,000x |
| Taste Profile | Itself tasteless, confers a sweet taste to sour substances[5][9] | Clean, sucrose-like sweet taste | Sweet with a slow onset and lingering aftertaste[4] | Very sweet with a slow onset and a licorice-like aftertaste at high concentrations |
| Thermal Stability | Inactivated above 100°C[1] | Stable at 100°C for up to 4 hours[2][10] | Loses sweetness above 50°C[4] | Stable at 80°C for 4 hours at pH 2[3][11] |
| pH Stability | Inactivated at pH < 3 and > 12[5] | Stable over a broad pH range (2.5 - 8)[12] | Stable between pH 2-9[4] | Stable in acidic conditions (down to pH 2)[13] |
Signaling Pathway of Sweet Taste Perception
Sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells. The binding of a sweet-tasting molecule to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of the Sweetness and Stability of Sweet-Tasting Protein Monellin by Gene Mutation and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sweeter and stronger: enhancing sweetness and stability of the single chain monellin MNEI through molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sweetness determinant sites of brazzein, a small, heat-stable, sweet-tasting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Structure-sweetness relationship in thaumatin: importance of lysine residues. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Science of Thaumatin [thaumatin.com]
A Comparative Guide to the Validation of Miraculin's Binding with the T1R2-T1R3 Sweet Taste Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the interaction between the taste-modifying protein miraculin and the human sweet taste receptor, T1R2-T1R3. It details the methodologies of key experiments and presents quantitative data for comparative analysis against other taste-modulating compounds.
Miraculin's Unique Interaction with the Sweet Taste Receptor
Miraculin, a glycoprotein from the fruit of Richadella dulcifica, is known for its remarkable ability to make sour foods taste sweet.[1][2][3][4] This effect is mediated by its specific interaction with the T1R2-T1R3 heterodimeric G protein-coupled receptor, the primary receptor responsible for sweet taste perception in humans.[1][5][6] Unlike conventional sweeteners, miraculin's activity is pH-dependent. At neutral pH, miraculin binds to the T1R2-T1R3 receptor and acts as an antagonist, inhibiting the response to other sweet substances.[1][6][7] However, in an acidic environment (low pH), miraculin undergoes a conformational change and becomes a potent agonist, activating the sweet taste receptor and eliciting a strong sweet sensation.[1][6][7][8] This unique dual functionality distinguishes it from other sweet proteins and small-molecule sweeteners.
Quantitative Analysis of Miraculin-T1R2-T1R3 Interaction
Cell-based assays are a cornerstone for quantifying the interaction between miraculin and the T1R2-T1R3 receptor. These assays typically utilize human embryonic kidney (HEK293T) cells co-transfected with the cDNAs for human T1R2, T1R3, and a G-protein chimera (G15Gi3) to monitor intracellular calcium mobilization upon receptor activation.[1][9]
| Parameter | Miraculin | Neotame (Comparator) | Aspartame (Comparator) | Cyclamate (Comparator) | Reference |
| Activation pH | pH < 6.5 (activates) | Not pH-dependent | Not pH-dependent | Not pH-dependent | [1][7][9] |
| Antagonist pH | pH > 6.7 (inhibits) | N/A | N/A | N/A | [1][7] |
| Half-maximal effective concentration (EC50) for activation | ~10 nM (at acidic pH) | Micromolar range | Millimolar range | Millimolar range | [9] |
| Half-maximal inhibitory concentration (IC50) at neutral pH | 0.56 nM (vs. Aspartame) | N/A | N/A | N/A | [1] |
| Binding Domain | Amino-terminal domain (ATD) of hT1R2 | ATD of hT1R2 | ATD of hT1R2 | Transmembrane domain (TMD) of hT1R3 | [1][7] |
Experimental Protocols
Cell-Based Calcium Imaging Assay
This in vitro assay is crucial for evaluating the pH-dependent activation and antagonistic properties of miraculin.
Objective: To quantify the activation of the hT1R2-hT1R3 receptor by miraculin at acidic pH and its inhibition of other sweeteners at neutral pH.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently co-transfected with plasmids encoding human T1R2, T1R3, and a G-protein chimera (e.g., G15Gi3) that couples the receptor to the phospholipase C pathway. A fluorescent reporter like DsRed2 can be co-transfected to identify successfully transfected cells.[1]
-
Miraculin Pre-incubation: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). For activation assays, cells are pre-incubated with varying concentrations of miraculin.[1][10]
-
Stimulation and Imaging:
-
Data Analysis: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity. The number of responding cells or the change in fluorescence ratio is quantified to determine dose-response relationships and calculate EC50 or IC50 values.[1][7]
Electrophysiological Recordings in Animal Models
While cell-based assays provide molecular insights, in vivo experiments are necessary to understand the physiological response.
Objective: To measure the nerve response to taste stimuli after miraculin application.
Methodology:
-
Animal Model: Rhesus monkeys (Macaca mulatta) are often used as their taste perception is similar to humans.[11]
-
Miraculin Treatment: The tongue of an anesthetized animal is treated with a miraculin solution.[11]
-
Nerve Recording: The electrical activity of the chorda tympani nerve, which innervates the taste buds on the anterior part of the tongue, is recorded in response to the application of various taste stimuli (acids, sweeteners, salts, bitter compounds).[11]
-
Data Analysis: The magnitude of the summated nerve response before and after miraculin treatment is compared to assess the enhancement of the response to acids and the potential inhibition of responses to other sweeteners.[11]
Visualizing the Molecular Mechanism and Experimental Workflow
Signaling Pathway of Miraculin's pH-Dependent Action
Caption: Miraculin's dual role as an antagonist at neutral pH and an agonist at acidic pH.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for quantifying miraculin's activity using a cell-based calcium imaging assay.
Comparison with Other Taste-Modifying Proteins
While miraculin is the most studied taste-modifying protein with a sour-to-sweet effect, other proteins like neotame also interact with the T1R2-T1R3 receptor but function as conventional sweeteners without the pH-dependent switch. Understanding the distinct binding and activation mechanisms of these molecules is crucial for the development of novel taste modulators. Computational docking studies have also been employed to model the interaction of miraculin and other sweet proteins with the T1R2-T1R3 receptor, providing further insights into their binding modes.[5][12]
Conclusion
The validation of miraculin's binding to the T1R2-T1R3 taste receptor is well-supported by a combination of in vitro cell-based assays and in vivo electrophysiological studies. The data consistently demonstrate its unique pH-dependent mechanism, acting as an antagonist at neutral pH and an agonist in acidic conditions. This dual functionality, with high affinity in the nanomolar range, distinguishes it from other sweeteners and taste modifiers. The detailed experimental protocols provided serve as a foundation for further research into taste modulation and the development of novel food and pharmaceutical applications.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 4. richberry.ph [richberry.ph]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nwnoggin.org [nwnoggin.org]
- 11. The sweetness-inducing effect of miraculin; behavioural and neurophysiological experiments in the rhesus monkey Macaca mulatta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling Miraculin: A Comparative Guide to Mass Spectrometry Analysis for N-Terminal (1-20) Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the validation of the N-terminal 1-20 amino acid sequence of Miraculin, a taste-modifying glycoprotein with significant potential in the food and pharmaceutical industries. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative validation techniques to aid researchers in selecting the most appropriate methodology for their specific needs.
Introduction to Miraculin and the Importance of Sequence Validation
Miraculin, a glycoprotein extracted from the berries of Synsepalum dulcificum, possesses the unique ability to make sour foods taste sweet.[1][2][3] This remarkable property is attributed to its interaction with the sweet taste receptors TAS1R2 and TAS1R3 in a pH-dependent manner.[1][4][5] The protein is a homodimer, with each subunit comprising 191 amino acids.[2][6] The complete amino acid sequence of Miraculin was first determined in 1989.[6][7]
Accurate validation of the Miraculin amino acid sequence, particularly the N-terminal region (residues 1-20), is critical for several reasons:
-
Structural Integrity: Ensures the correct synthesis and folding of the recombinant protein.
-
Functional Activity: The N-terminus may play a role in receptor binding and the protein's taste-modifying function.
-
Regulatory Compliance: Essential for product characterization and batch-to-batch consistency in drug development and food additive applications.
-
Intellectual Property: Defines the precise molecular entity for patent claims.
Mass spectrometry has emerged as the gold standard for protein sequencing and validation due to its high sensitivity, speed, and accuracy.[8][9] This guide focuses on the application of mass spectrometry for the validation of the Miraculin (1-20) peptide fragment.
Mass Spectrometry Workflow for Miraculin (1-20) Validation
The validation of the Miraculin N-terminal sequence by mass spectrometry typically involves a bottom-up proteomics approach. The general workflow is outlined below.
Comparative Analysis of Validation Methods
The validation of the Miraculin (1-20) sequence can be achieved through different analytical techniques. Here, we compare the performance of tandem mass spectrometry with the classical Edman degradation method.
| Feature | Tandem Mass Spectrometry (LC-MS/MS) | Edman Degradation |
| Principle | Measures mass-to-charge ratio of peptide fragments to deduce the sequence.[8][9] | Sequential removal and identification of N-terminal amino acids.[8][9] |
| Sensitivity | High (femtomole to attomole range) | Moderate (picomole range) |
| Throughput | High; suitable for complex mixtures.[8] | Low; requires purified peptides.[9] |
| Sequence Coverage | Can provide complete or near-complete sequence coverage. | Limited to ~30-50 residues from the N-terminus.[9] |
| Post-Translational Modifications | Can identify and locate PTMs. | Cannot directly identify most PTMs. |
| N-terminal Blocking | Can analyze N-terminally blocked peptides. | Not suitable for N-terminally blocked peptides.[9] |
| Confirmation | Provides high-confidence sequence confirmation through fragmentation patterns. | Provides direct sequencing data. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
Effective sample preparation is crucial for successful mass spectrometric analysis of plant-derived proteins like Miraculin, due to the presence of interfering compounds such as polysaccharides and phenolic compounds.[10][11]
Protocol: Protein Extraction and Purification
-
Homogenization: Freeze fresh miracle fruit pulp in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.[10]
-
Extraction: Extract the powder with a buffered solution (e.g., 0.5 M NaCl) to solubilize Miraculin.[12][13]
-
Purification: Purify Miraculin using a combination of ammonium sulfate fractionation, ion-exchange chromatography, and affinity chromatography.[13]
-
Purity Assessment: Verify the purity of the isolated Miraculin using SDS-PAGE and reverse-phase HPLC.[13]
Protocol: In-solution Tryptic Digestion
-
Denaturation: Denature the purified Miraculin (e.g., 100 µg) in a solution containing 8 M urea.
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the solution 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration. Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.[14]
-
Quenching and Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
LC-MS/MS Analysis
Liquid Chromatography (LC) Separation:
-
Column: C18 reverse-phase column (e.g., 50 cm length).[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 30% mobile phase B over 60 minutes, followed by a steeper gradient to 80% B.[15]
Mass Spectrometry (MS) Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
Data Analysis and Interpretation
The acquired MS/MS spectra are searched against a protein database containing the known Miraculin sequence using software such as Mascot or Sequest. The identification of the N-terminal (1-20) peptide is confirmed by matching the experimental fragment ion masses to the theoretical fragment ions of the expected sequence. High mass accuracy and a significant number of matching fragment ions provide high confidence in the sequence validation.
Miraculin's Mechanism of Action: A Signaling Pathway
Miraculin's taste-modifying effect is initiated by its binding to the T1R2-T1R3 sweet taste receptor.[1][4] At neutral pH, Miraculin acts as an antagonist. However, in the presence of acid (low pH), a conformational change occurs, leading to the activation of the receptor and the perception of sweetness.[2][3][4][5]
Conclusion
Mass spectrometry, particularly LC-MS/MS, offers a powerful and reliable platform for the validation of the Miraculin N-terminal (1-20) amino acid sequence. Its high sensitivity, throughput, and ability to characterize post-translational modifications make it superior to traditional methods like Edman degradation for comprehensive protein characterization. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the efficient and accurate validation of Miraculin, a protein with exciting prospects in various scientific and commercial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nwnoggin.org [nwnoggin.org]
- 7. Complete amino acid sequence and structure characterization of the taste-modifying protein, miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 9. jpt.com [jpt.com]
- 10. mpbio.com [mpbio.com]
- 11. Plant Proteomics | Sample Preparation | Plant Tissue Preparation [preomics.com]
- 12. growables.org [growables.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. LC-MS/MS Isomeric Profiling of N-Glycans Derived from Low-Abundant Serum Glycoproteins in Mild Cognitive Impairment Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Native vs. Recombinant Miraculin Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of native miraculin, extracted from the miracle fruit (Synsepalum dulcificum), and recombinant miraculin fragments produced in various heterologous expression systems. We will delve into their structural characteristics, biological activity, and the experimental protocols used for their characterization, supported by quantitative data.
Structural and Functional Comparison
Miraculin is a taste-modifying glycoprotein that, while tasteless at neutral pH, elicits a sweet sensation in response to acidic stimuli.[1] This unique property has garnered significant interest for its potential as a sugar substitute. The efficacy of miraculin is intrinsically linked to its structure, particularly its post-translational modifications.
Native miraculin is a homodimer with a molecular weight of approximately 24.6 kDa for the monomer.[2][3] It is a glycoprotein, with about 13.9% of its mass attributed to carbohydrate moieties, including glucosamine, mannose, galactose, xylose, and fucose.[2] The production of functional recombinant miraculin has been explored in various systems, with post-translational modifications, especially N-glycosylation, being a critical factor for its activity.[4][5][6] Recombinant miraculin produced in systems incapable of glycosylation, such as Escherichia coli, has been reported to lack taste-modifying activity.[7][8] Conversely, expression in tomato plants has yielded recombinant miraculin with N-glycan structures and taste-modifying activity nearly identical to the native protein.[4][5][6][9] Studies have shown that both native and tomato-derived recombinant miraculin predominantly feature a pauci-mannosidic M3 N-glycan structure.[4][5][6] Recombinant miraculin from Aspergillus oryzae has shown some activity, but it is reported to be lower than that of native miraculin.[10]
| Feature | Native Miraculin | Recombinant Miraculin (Tomato) | Recombinant Miraculin (E. coli) | Recombinant Miraculin (Aspergillus oryzae) |
| Molecular Weight (monomer) | ~24.6 - 28 kDa[2] | ~24.6 kDa (protein backbone)[3] | ~22 kDa (non-glycosylated) | Variable |
| Glycosylation | Yes (~13.9% carbohydrate)[2] | Yes (similar to native)[4][5][6] | No[7][8] | Yes (different from native) |
| Taste-Modifying Activity | High | High (similar to native)[4][9] | None[7][8] | Lower than native[10] |
| Predominant N-glycan structure | Pauci-mannosidic M3[4][5][6] | Pauci-mannosidic M3[4][5][6] | N/A | Not specified |
Table 1: Comparison of Native and Recombinant Miraculin Properties
Mechanism of Action: A pH-Dependent Activation of Sweet Taste Receptors
The taste-modifying effect of miraculin is mediated by its interaction with the human sweet taste receptor, a heterodimer of T1R2 and T1R3 subunits.[1][11][12] At neutral pH, miraculin binds to the receptor without activating it.[1][13] However, in the presence of acid (low pH), a conformational change occurs in the miraculin-receptor complex, leading to the activation of the sweet taste signaling pathway and the perception of sweetness.[1][11] This activation is dependent on protonation of the extracellular domain of the T1R2 subunit and miraculin itself.[11][12]
Caption: Miraculin signaling pathway at the sweet taste receptor.
Experimental Protocols
Purification of Native Miraculin
A common method for the purification of native miraculin from the pulp of miracle fruit involves the following steps:[2][14]
-
Extraction: The fruit pulp is homogenized in a high-salt buffer (e.g., 0.5 M NaCl) to extract the protein.[2][15]
-
Ammonium Sulfate Fractionation: The crude extract is subjected to precipitation with ammonium sulfate to concentrate the protein.
-
Ion-Exchange Chromatography: The protein fraction is then loaded onto a CM-Sepharose ion-exchange column to separate proteins based on charge.
-
Affinity Chromatography: Further purification is achieved using Concanavalin A-Sepharose affinity chromatography, which binds to the carbohydrate moieties of miraculin.[2] An alternative single-step purification can be performed using Immobilized Metal-Affinity Chromatography (IMAC).[16]
-
Purity Analysis: The purity of the final sample is assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][16]
Caption: Experimental workflow for native miraculin purification.
Expression and Purification of Recombinant Miraculin in Tomato
The production of recombinant miraculin in transgenic tomato plants has proven to be a viable alternative to extraction from the native fruit.
-
Gene Construct and Transformation: A gene encoding miraculin is cloned into a plant expression vector, often under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.[3][9][17] This construct is then introduced into tomato plants via Agrobacterium-mediated transformation.
-
Screening and Selection: Transgenic plants are selected and screened for miraculin expression using methods like Western blotting and enzyme-linked immunosorbent assay (ELISA).[9]
-
Extraction and Purification: Recombinant miraculin is extracted from the leaves or fruits of transgenic plants.[9] Purification protocols are similar to those for native miraculin, often involving chromatography steps.
-
Activity Assay: The taste-modifying activity of the purified recombinant miraculin is confirmed through sensory analysis.[9]
Caption: Workflow for recombinant miraculin production in tomato.
Conclusion
The comparative analysis reveals that recombinant miraculin expressed in tomato plants is a highly promising alternative to native miraculin. It exhibits nearly identical structural (N-glycosylation) and functional (taste-modifying activity) properties. The development of high-yield transgenic tomato lines offers a scalable and cost-effective production platform, overcoming the geographical and cultivation limitations of the miracle fruit.[3][17] For researchers and drug development professionals, tomato-derived recombinant miraculin provides a consistent and reliable source for further investigation into its therapeutic and commercial applications. In contrast, recombinant miraculin from microbial systems like E. coli is not a viable option due to the lack of essential post-translational modifications.
References
- 1. nwnoggin.org [nwnoggin.org]
- 2. researchgate.net [researchgate.net]
- 3. The accumulation of recombinant miraculin is independent of fruit size in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the N-glycosylation on recombinant miraculin expressed in tomato plants with native miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the N-glycosylation on recombinant miraculin expressed in tomato plants with native miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. botany.one [botany.one]
- 8. Functional expression of miraculin, a taste-modifying protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetically stable expression of functional miraculin, a new type of alternative sweetener, in transgenic tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agritrop.cirad.fr [agritrop.cirad.fr]
- 16. Single-step purification of native miraculin using immobilized metal-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-level accumulation of recombinant miraculin protein in transgenic tomatoes expressing a synthetic miraculin gene with optimized codon usage terminated by the native miraculin terminator - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure of Miraculin's N-Terminal Fragment: A Comparative Guide to Computational and Spectroscopic Approaches
A lack of empirical data on the three-dimensional structure of the taste-modifying protein Miraculin and its fragments has led researchers to rely on computational methods. This guide provides a comparative analysis of the currently employed molecular modeling techniques versus a potential, more definitive structural analysis of the N-terminal 20-residue fragment of Miraculin (Miraculin 1-20) using Nuclear Magnetic Resonance (NMR) spectroscopy.
To date, the three-dimensional structure of Miraculin remains experimentally unconfirmed. Researchers have utilized comparative modeling and molecular docking to predict its structure.[1][2][3] While these computational methods offer valuable insights, they are predictive in nature. NMR spectroscopy, on the other hand, provides a powerful experimental approach to determine the structure of peptides and proteins in solution, offering a more realistic representation of their native conformation. This guide will delve into the methodologies of both approaches, presenting a hypothetical NMR-based structural analysis of Miraculin (1-20) to illustrate the depth of information that could be obtained.
Comparing Methodologies: Molecular Modeling vs. NMR Spectroscopy
The choice between computational modeling and experimental NMR analysis for determining peptide structure involves a trade-off between speed, cost, and the level of detail and certainty required. Molecular modeling provides a rapid and cost-effective way to generate a structural hypothesis, while NMR spectroscopy offers a rigorous, albeit more resource-intensive, path to an experimentally validated structure.
| Feature | Molecular Modeling (Comparative) | NMR Spectroscopy (Hypothetical) |
| Data Source | Primary amino acid sequence and known structures of homologous proteins. | Direct experimental measurements of nuclear spin properties in solution. |
| Nature of Output | A static, predicted 3D model of the peptide. | An ensemble of 3D structures representing the conformational flexibility of the peptide in solution. |
| Structural Information | - Predicted secondary structure elements (α-helices, β-sheets).- Putative tertiary fold.- Hypothesized ligand binding sites. | - Precise atomic coordinates.- Experimentally verified secondary structure.- Information on conformational dynamics and flexibility.- Solvent exposure of residues.- Interatomic distances and dihedral angles. |
| Confidence Level | Dependent on the sequence identity to the template structure; lower confidence in regions of low homology. | High confidence in the determined structure, with validation based on experimental data. |
| Resource Requirement | Computationally intensive, requiring powerful computing resources and specialized software. | Requires a high-field NMR spectrometer, isotopically labeled peptide samples (for more complex analyses), and specialized expertise in data acquisition and analysis. |
Hypothetical NMR Data for Miraculin (1-20)
Should an NMR study of Miraculin (1-20) be undertaken, the primary data would consist of chemical shift assignments and Nuclear Overhauser Effect (NOE) restraints. The following table presents hypothetical, yet realistic, ¹H chemical shift data for the backbone amide (NH) and alpha-carbon (Hα) protons of Miraculin (1-20), based on typical random coil values. Deviations from these values in an actual experiment would indicate the presence of stable secondary structures.
| Residue | Amino Acid | Hypothetical ¹H NH Chemical Shift (ppm) | Hypothetical ¹H Hα Chemical Shift (ppm) | Expected NOE Restraints |
| 1 | Asp | 8.31 | 4.57 | Intra-residue, Sequential |
| 2 | Ser | 8.28 | 4.49 | Intra-residue, Sequential |
| 3 | Ala | 8.15 | 4.35 | Intra-residue, Sequential |
| 4 | Pro | - | 4.44 | Intra-residue, Sequential |
| 5 | Asn | 8.38 | 4.63 | Intra-residue, Sequential |
| 6 | Pro | - | 4.44 | Intra-residue, Sequential |
| 7 | Val | 8.16 | 4.17 | Intra-residue, Sequential |
| 8 | Leu | 8.17 | 4.37 | Intra-residue, Sequential |
| 9 | Asp | 8.31 | 4.57 | Intra-residue, Sequential |
| 10 | Ile | 8.14 | 4.19 | Intra-residue, Sequential |
| 11 | Asp | 8.31 | 4.57 | Intra-residue, Sequential |
| 12 | Gly | 8.34 | 3.97 | Intra-residue, Sequential |
| 13 | Glu | 8.32 | 4.29 | Intra-residue, Sequential |
| 14 | Lys | 8.13 | 4.36 | Intra-residue, Sequential |
| 15 | Leu | 8.17 | 4.37 | Intra-residue, Sequential |
| 16 | Arg | 8.14 | 4.38 | Intra-residue, Sequential |
| 17 | Thr | 8.11 | 4.35 | Intra-residue, Sequential |
| 18 | Gly | 8.34 | 3.97 | Intra-residue, Sequential |
| 19 | Thr | 8.11 | 4.35 | Intra-residue, Sequential |
| 20 | Asn | 8.38 | 4.63 | Intra-residue, Sequential |
Experimental Protocols
Molecular Modeling of Full-Length Miraculin
The existing structural models of Miraculin have been generated using a comparative modeling approach.[1][2] The general protocol for this method is as follows:
-
Template Identification: The amino acid sequence of Miraculin is used to search the Protein Data Bank (PDB) for proteins with homologous sequences and known three-dimensional structures. For Miraculin, soybean trypsin inhibitor has been used as a template.
-
Sequence Alignment: The target sequence of Miraculin is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model.
-
Model Building: A three-dimensional model of the target protein is generated by copying the coordinates of the backbone atoms from the template to the target. The side chains are then built onto the backbone.
-
Loop Modeling: Regions of the target sequence that do not align with the template (loops) are modeled using ab initio methods or loop libraries.
-
Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes and to optimize its geometry. The quality of the final model is then assessed using various validation tools.
Hypothetical NMR-Based Structure Determination of Miraculin (1-20)
A potential experimental protocol for determining the solution structure of the Miraculin (1-20) peptide via NMR spectroscopy would involve the following steps:
-
Sample Preparation: The Miraculin (1-20) peptide is synthesized, purified to >95% purity, and dissolved in a buffered aqueous solution (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM. The pH is adjusted to a value that ensures peptide stability and solubility.
-
NMR Data Acquisition: A series of two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments would include:
-
TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space (typically < 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the Miraculin (1-20) sequence. This is achieved by systematically connecting the spin systems identified in the TOCSY spectrum with sequential NOEs observed in the NOESY spectrum.
-
Structural Restraint Generation: The cross-peak intensities in the NOESY spectrum are converted into upper distance limits between pairs of protons. Dihedral angle restraints can also be derived from scalar coupling constants or from chemical shift values.
-
Structure Calculation and Refinement: The experimental restraints (distances and dihedral angles) are used in a structure calculation program (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures that are consistent with the NMR data. This is typically done using simulated annealing and molecular dynamics simulations.
-
Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental data and for its stereochemical quality.
Visualizing the NMR Workflow
The following diagram illustrates the typical workflow for determining the three-dimensional structure of a peptide using NMR spectroscopy.
References
Unraveling the Cross-Reactivity of Miraculin: A Comparative Guide
A comprehensive analysis of the cross-reactivity of the taste-modifying protein Miraculin reveals a low potential for cross-reactivity with known allergens. While specific data on the N-terminal fragment Miraculin (1-20) is not available in current research, studies on the full-length protein provide valuable insights for researchers, scientists, and drug development professionals.
Miraculin, a glycoprotein extracted from the fruit of Synsepalum dulcificum, is renowned for its unique ability to make sour substances taste sweet. This property is mediated by its pH-dependent interaction with the sweet taste receptor T1R2-T1R3.[1][2] At neutral pH, Miraculin binds to the receptor as an antagonist, but in an acidic environment, it becomes a potent agonist, triggering the sweet taste sensation.[3][4] Understanding the cross-reactivity of Miraculin is crucial for its potential applications in the food and pharmaceutical industries, particularly concerning allergenicity and off-target effects.
Comparative Analysis of Cross-Reactivity
Currently, experimental cross-reactivity studies specifically targeting the Miraculin (1-20) peptide fragment are not documented in publicly available research. The existing data focuses on the full-length Miraculin protein. In silico analyses, which compare the amino acid sequence of Miraculin against databases of known allergens, have demonstrated a low potential for cross-reactivity.[5]
One notable in vitro study investigated the cross-reactivity between Miraculin and another taste-modifying protein, Curculin. Using an enzyme immunoassay (EIA) and immunoblot analysis, it was found that antiserum raised against Curculin showed faint reactivity with Miraculin.[6] However, this antiserum did not react with other sweet proteins like Thaumatin or Monellin, suggesting a degree of specificity.[6]
Further studies have explored the potential for cross-allergenicity between Miraculin and common food allergens, such as peanuts. An in silico analysis and an in vitro ELISA assay using blood sera from peanut-allergic patients both indicated an absence of cross-reactivity between Miraculin and peanut allergens.[7][8]
| Protein Comparison | Methodology | Observed Cross-Reactivity | Reference |
| Miraculin vs. Curculin | Immunoblot Analysis | Faint cross-reactivity of anti-Curculin antiserum with Miraculin. | [6] |
| Miraculin vs. Thaumatin | Immunoblot Analysis | No cross-reactivity of anti-Curculin antiserum with Thaumatin. | [6] |
| Miraculin vs. Monellin | Immunoblot Analysis | No cross-reactivity of anti-Curculin antiserum with Monellin. | [6] |
| Miraculin vs. Peanut Allergens | In silico analysis, ELISA | No significant cross-reactivity observed. | [7][8] |
Experimental Protocols
General Protocol for Cross-Reactivity Assessment by Competitive ELISA
This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an antibody against different antigens.
1. Coating:
-
Microplate wells are coated with a fixed concentration of the primary antigen (e.g., Miraculin) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.
2. Washing:
-
The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
3. Blocking:
-
Remaining protein-binding sites on the wells are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
4. Competition:
-
A fixed concentration of the primary antibody (e.g., anti-Miraculin) is pre-incubated with varying concentrations of the test antigen (the potential cross-reactant, e.g., Curculin) or the primary antigen (for the standard curve) in a separate tube.
-
These mixtures are then added to the coated and blocked microplate wells.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the coated antigen.
5. Washing:
-
The plate is washed as described in step 2 to remove unbound antibodies and antigens.
6. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to the wells.
-
The plate is incubated for 1 hour at room temperature.
7. Washing:
-
The plate is washed as described in step 2 to remove the unbound secondary antibody.
8. Substrate Addition:
-
A substrate for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.
9. Measurement:
-
The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength using a microplate reader.
10. Data Analysis:
-
The percentage of cross-reactivity is calculated by comparing the concentration of the test antigen required to cause 50% inhibition of the primary antibody binding with the concentration of the primary antigen required for the same level of inhibition.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: A flowchart illustrating the key steps of a competitive ELISA protocol.
Miraculin's Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. nwnoggin.org [nwnoggin.org]
- 5. Safety assessment of miraculin using in silico and in vitro digestibility analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An enzyme immunoassay and immunoblot analysis for curculin, a new type of taste-modifying protein: cross-reactivity of curculin and miraculin to both antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Miraculin Production: Transgenic Crops vs. Native Miracle Fruit
The quest for a stable and scalable source of miraculin, a taste-modifying glycoprotein that makes sour foods taste sweet, has led researchers to explore the potential of transgenic crops as bio-factories. This guide provides a detailed comparison between miraculin derived from its native source, the miracle fruit (Synsepalum dulcificum), and that produced in genetically modified organisms, primarily focusing on tomato as a well-studied example. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the current state of miraculin production systems.
Performance and Characteristics: A Quantitative Comparison
Extensive research has demonstrated that transgenic tomatoes can serve as a viable alternative to the native miracle fruit for miraculin production. Studies have shown that the recombinant miraculin produced in tomatoes is functionally equivalent to its native counterpart. Furthermore, agronomic and compositional analyses of miraculin transgenic tomatoes have revealed no significant differences compared to non-transgenic varieties, suggesting that the genetic modification does not negatively impact the plant's overall growth and fruit quality.[1][2][3][4][5]
Key comparative metrics for miraculin from transgenic and non-transgenic sources are summarized in the table below.
| Parameter | Non-Transgenic (Miracle Fruit) | Transgenic (Tomato) | References |
| Miraculin Content | ~180 µg/g fresh weight | Up to 955.0–1725.8 µg/g fresh weight in high-expression lines | [6] |
| Protein Structure | Glycoprotein with plant-specific N-glycans | Glycoprotein with nearly identical N-glycan structures to native miraculin | [7][8][9] |
| Biological Activity | Strong sweetness-inducing activity | Similar and strong sweetness-inducing activity | [6][10][11] |
| Agronomic Performance | Low fruit productivity, tropical climate required | High yield, adaptable to various climates (for tomato) | [6] |
| Genetic Stability | Naturally occurring | Stable expression across generations in tomato | [7][10] |
| Compositional Equivalence (of host) | Not applicable | No significant differences in total dissolved solids, sugars, and carotenoids in tomato | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments involved in the comparison of miraculin from transgenic and non-transgenic sources.
Miraculin Extraction and Quantification
This protocol outlines the steps for extracting miraculin from both miracle fruit pulp and transgenic tomato fruit, followed by its quantification using Enzyme-Linked Immunosorbent Assay (ELISA).
a. Extraction from Miracle Fruit:
-
Lyophilize the pulp of miracle fruits, free from skin and seeds.
-
Extract the lyophilized pulp with a 0.5 M NaCl solution.[12][13]
-
Centrifuge the extract to pellet insoluble material.
-
Collect the supernatant containing the crude miraculin extract.
b. Extraction from Transgenic Tomato:
-
Homogenize ripe transgenic tomato fruits in an appropriate buffer (e.g., 0.5 M NaCl, 20 mM Tris-HCl, pH 7.2).[12]
-
Centrifuge the homogenate to separate the pulp from the serum.
-
Filter the serum to obtain a clear crude extract containing recombinant miraculin.
c. Quantification by ELISA:
-
Coat a 96-well plate with a capturing antibody specific to miraculin.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add diluted crude extracts and purified miraculin standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After incubation and washing, add a substrate for the enzyme and measure the resulting colorimetric change using a plate reader.
-
Calculate the miraculin concentration in the samples by comparing their absorbance to the standard curve.[6]
Purification of Miraculin
A combination of affinity and ion-exchange chromatography is effective for obtaining highly purified miraculin from both sources.[12][14]
-
Immobilized Metal-Affinity Chromatography (IMAC):
-
Ion-Exchange Chromatography:
-
Further purify the eluted fraction from IMAC using a cation-exchange chromatography column (e.g., CM-Sepharose).[13]
-
Apply the sample to the column and wash to remove unbound contaminants.
-
Elute the purified miraculin using a salt gradient (e.g., NaCl).
-
-
Purity Analysis:
Bioactivity Assay (Sweetness-Inducing Activity)
This sensory test evaluates the functional activity of the purified miraculin.[17]
-
Prepare solutions of purified miraculin from both transgenic and native sources at a specific concentration.
-
Human subjects rinse their mouths with the miraculin solution for a defined period (e.g., 3 minutes) and then spit it out.
-
The subjects then taste a sour solution (e.g., 0.02 M citric acid).
-
The intensity of the induced sweetness is evaluated by comparing it to a series of standard sucrose solutions.[17]
Visualizing the Processes
To better understand the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: Miraculin's taste-modifying signaling pathway.
Caption: Gene expression cassettes for native vs. transgenic miraculin.
Caption: Experimental workflow for miraculin purification.
References
- 1. The comparative analysis of agronomic, compositional, and physiological traits of miraculin transgenic tomato in the confined field trial [aimspress.com]
- 2. The comparative analysis of agronomic, compositional, and physiological traits of miraculin transgenic tomato in the confined field trial [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The accumulation of recombinant miraculin is independent of fruit size in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. botany.one [botany.one]
- 8. Comparison of the N-glycosylation on recombinant miraculin expressed in tomato plants with native miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetically stable expression of functional miraculin, a new type of alternative sweetener, in transgenic tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A simple method for purifying undenatured miraculin from transgenic tomato fruit | Semantic Scholar [semanticscholar.org]
- 15. Single-step purification of native miraculin using immobilized metal-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preliminary study on HPLC quantitative analysis of miraculin from synsepalum dulcificum plant / Nur Syuhada Zainudin - UiTM Institutional Repository [ir.uitm.edu.my]
- 17. growables.org [growables.org]
A Comparative Guide to N-Glycosylation of Recombinant Miraculin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-glycosylation patterns in recombinant miraculin produced in various expression systems, with a focus on supporting experimental data and methodologies. Understanding these differences is crucial for optimizing the production of fully active and stable recombinant miraculin for therapeutic and commercial applications.
Executive Summary
Miraculin, a taste-modifying glycoprotein, holds significant promise as a sugar substitute. However, its recombinant production is challenged by the critical role of N-glycosylation in its activity and stability. The choice of expression system profoundly impacts the resulting N-glycan profiles, leading to variations in the bioactivity of the recombinant protein. This guide presents a comparative analysis of N-glycosylation on native miraculin and its recombinant counterparts, highlighting the similarities and differences to inform the selection of optimal production platforms.
Data Presentation: N-Glycan Profile Comparison
The following table summarizes the reported N-glycan structures and their relative abundance on native miraculin from Richadella dulcifica and recombinant miraculin expressed in tomato (Solanum lycopersicum).[1] This quantitative data is derived from studies employing hydrazinolysis for N-glycan release, followed by 2-pyridylamine (PA) labeling and analysis by HPLC and LC-MS/MS.
| N-Glycan Structure | Native Miraculin (%) | Recombinant Miraculin (Tomato) (%) |
| M3 | 49.8 | 51.2 |
| M3X | 15.4 | 14.9 |
| M3FX | 9.7 | 9.5 |
| M3F | 6.5 | 6.3 |
| M2X | 5.3 | 4.9 |
| M2FX | 3.8 | 3.7 |
| GnMX | 2.5 | 2.6 |
| GnMFX | 2.1 | 2.0 |
| Others | 4.9 | 4.9 |
N-Glycan Structure Key:
-
M: Mannose
-
Gn: N-acetylglucosamine
-
F: Fucose
-
X: Xylose
-
Numbers indicate the quantity of the respective monosaccharide. For example, M3 represents a structure with three mannose residues.
Comparison with Other Expression Systems
| Expression System | Typical N-Glycosylation Characteristics | Implications for Recombinant Miraculin |
| Yeast (Pichia pastoris, Saccharomyces cerevisiae) | Predominantly high-mannose type N-glycans, which can be hyper-mannosylated. Lacks complex, sialylated structures found in mammals.[2][3] | May lead to altered protein folding, reduced activity, and potential immunogenicity. Engineering of the glycosylation pathway is often required to produce more human-like glycans.[2][4] |
| Filamentous Fungi (Aspergillus oryzae) | Produces high-mannose type N-glycans, often with a higher degree of mannosylation than in plants. | The activity of miraculin from A. oryzae has been reported to be lower than native miraculin, potentially due to differences in N-glycosylation.[1] |
| Plants (Lactuca sativa - Lettuce) | Capable of producing complex N-glycans similar to those in tomato, including core α(1,3)-fucose and β(1,2)-xylose modifications.[5] | Recombinant miraculin from lettuce has shown taste-modifying activity, suggesting a functionally relevant glycosylation pattern.[6] However, detailed structural analysis is needed for a direct comparison. |
| Bacteria (Escherichia coli) | Lacks the machinery for N-glycosylation. | Recombinant miraculin produced in E. coli is non-glycosylated. While some studies suggest it retains some taste-modifying activity, it is generally accepted that glycosylation is important for full and stable activity. |
Experimental Protocols
Detailed methodologies for the key experiments involved in the N-glycosylation analysis of miraculin are provided below.
Protocol 1: N-Glycan Release by Hydrazinolysis
This chemical method is used to release both N- and O-linked glycans from glycoproteins.
-
Sample Preparation: Lyophilize 1-5 mg of purified miraculin to ensure it is completely dry.
-
Hydrazinolysis Reaction:
-
Add 200-500 µL of anhydrous hydrazine to the dried protein in a reaction vial.
-
Seal the vial under nitrogen or argon.
-
Incubate at 100°C for 10 hours to release N-glycans.
-
-
Removal of Hydrazine: Evaporate the hydrazine under vacuum using a rotary evaporator with a cold trap.
-
Re-N-acetylation:
-
Dissolve the dried residue in 200 µL of a saturated sodium bicarbonate solution.
-
Add 10 µL of acetic anhydride and incubate on ice for 10 minutes.
-
Repeat the addition of acetic anhydride and incubate for another 20 minutes.
-
-
Desalting: Pass the reaction mixture through a cation exchange resin (e.g., Dowex 50W-X2) to remove salts. Collect the eluate containing the released N-glycans.
-
Lyophilization: Lyophilize the desalted N-glycan solution.
Protocol 2: Fluorescent Labeling with 2-Pyridylamine (PA)
This protocol is for the derivatization of released N-glycans to enable sensitive detection by fluorescence.
-
Preparation of Labeling Reagent: Prepare a solution of 2-pyridylamine (PA) in a mixture of acetic acid and dimethyl sulfoxide (DMSO).
-
Labeling Reaction:
-
Dissolve the dried N-glycans in the PA labeling reagent.
-
Add a reducing agent, such as sodium cyanoborohydride.
-
Incubate at 90°C for 1 hour.
-
-
Purification of PA-labeled N-glycans: Remove excess reagents and by-products using a gel filtration or solid-phase extraction (SPE) column.
Protocol 3: HPLC Analysis of PA-Labeled N-Glycans
High-performance liquid chromatography is used to separate and quantify the different N-glycan structures.
-
Chromatographic System: Use a reverse-phase HPLC system equipped with a fluorescence detector (Excitation: 320 nm, Emission: 400 nm).
-
Column: A C18 column is typically used for the separation of PA-labeled glycans.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or sodium phosphate) and an organic solvent (e.g., acetonitrile or 1-butanol) is used for elution.
-
Analysis: Inject the purified PA-labeled N-glycan sample. Identify and quantify the peaks by comparing their retention times with those of known PA-labeled N-glycan standards.
Protocol 4: LC-MS/MS Analysis for Structural Characterization
Liquid chromatography-tandem mass spectrometry provides detailed structural information for each N-glycan.
-
LC System: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS Scan: Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the PA-labeled N-glycans.
-
MS/MS Fragmentation: Select precursor ions for fragmentation to obtain characteristic fragment ions that reveal the monosaccharide composition and linkage information.
-
Data Analysis: Use specialized software to interpret the MS and MS/MS data and elucidate the N-glycan structures.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Workflow for N-glycan analysis of recombinant miraculin.
References
- 1. jspb.jp [jspb.jp]
- 2. Characterization of N-linked glycosylation on recombinant glycoproteins produced in Pichia pastoris using ESI-MS and MALDI-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Synthesis of Mammalian-Like, Hybrid-Type N-Glycans in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pichia.com [pichia.com]
- 5. Functional expression of the taste-modifying protein, miraculin, in transgenic lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Miraculin (1-20)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for Miraculin (1-20), a glycoprotein used in research and development. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and waste management in a laboratory setting.
Safety and Hazard Information
Miraculin (1-20) is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] It is a white, nearly odorless powder.[1] No dangerous reactions are known, and it is not considered to be a sensitizer.[1] In silico and in vitro studies have demonstrated that miraculin does not pose a risk of allergy or toxicity to humans and is rapidly digested.
Key Safety Data Summary
| Parameter | Information | Reference |
| CAS Number | 198694-37-0 | [1] |
| Appearance | White Powder | [1] |
| Odor | Nearly Odorless | [1] |
| Hazard Classification | Void (Not classified as hazardous) | [1] |
| Acute Toxicity | No further relevant information available | [1] |
| Primary Irritant Effect | No further relevant information available on skin or eye irritation | [1] |
| Sensitization | No sensitizing effects known | [1] |
| PBT and vPvB assessment | Not applicable | [1] |
Disposal Procedures
As Miraculin (1-20) is not classified as hazardous, there are no specific, complex disposal protocols required. The primary guideline is to adhere to local and national regulations for non-hazardous waste.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before disposal, always consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.
-
Small Quantities: For small residual quantities, such as those left in empty containers, the primary container should be triple-rinsed with an appropriate solvent (e.g., water). The rinsate can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Unused or Waste Product: Unused or waste Miraculin (1-20) powder should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), weighing paper, or spill cleanup materials that are contaminated with Miraculin (1-20) should be placed in the designated solid waste container.
-
Final Disposal: The collected waste container should be disposed of through your institution's chemical waste management program, following their procedures for non-hazardous waste.
Experimental Protocols
No specific experimental protocols for the inactivation or disposal of Miraculin (1-20) are cited in safety data sheets, as its non-hazardous nature does not necessitate such procedures. Standard laboratory practices for the disposal of non-hazardous chemical waste are sufficient.
Miraculin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Miraculin (1-20).
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
